Ertugliflozin-d9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25ClO7 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(1S,2S,3S,4R,5S)-5-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1/i1D3,2D2,3D,4D,6D,7D |
InChI Key |
MCIACXAZCBVDEE-DAKLCTAOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl)[2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
What is Ertugliflozin-d9 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ertugliflozin-d9, a deuterated analog of the anti-diabetic drug Ertugliflozin. It details its primary application in research as an internal standard for quantitative bioanalysis, the mechanism of action of its parent compound, and a comprehensive experimental protocol for its use in a typical pharmacokinetic study.
Introduction to this compound
This compound is a stable isotope-labeled version of Ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] In this compound, nine hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a molecule with a higher molecular weight than Ertugliflozin but with nearly identical chemical properties and chromatographic behavior.[2]
The primary and critical use of this compound in research is as an internal standard for the quantification of Ertugliflozin in biological matrices such as plasma and urine. In techniques like liquid chromatography-mass spectrometry (LC-MS), the addition of a known amount of the deuterated standard to a sample allows for precise and accurate measurement of the non-labeled drug. This compound helps to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability of the analytical method. The use of stable isotope-labeled internal standards is a widely accepted best practice in bioanalytical method development and is recommended by regulatory agencies.
Mechanism of Action of Ertugliflozin
Ertugliflozin, the non-deuterated parent compound, is an oral medication used to treat type 2 diabetes mellitus.[3][4][5] Its therapeutic effect is achieved through the inhibition of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys.[3][4]
Under normal physiological conditions, SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream. By selectively inhibiting SGLT2, Ertugliflozin blocks this reabsorption process, leading to an increased excretion of glucose in the urine (glycosuria). This glucose-lowering effect is independent of insulin secretion or action.[3][4] The resulting caloric loss can also contribute to a modest reduction in body weight and blood pressure.[3][6][7]
Mechanism of action of Ertugliflozin in the renal proximal tubule.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of Ertugliflozin determined in human studies. The accurate measurement of these parameters is often facilitated by the use of a deuterated internal standard like this compound.
| Parameter | Value | Conditions | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Fasted state | [8] |
| Maximum Plasma Concentration (Cmax) | 288.28 ng/mL | 15 mg single oral dose, fasted | [8] |
| Linearity Range in Plasma | 1-500 ng/mL | LC-MS/MS method | [8] |
| Correlation Coefficient (r²) | > 0.99 | LC-MS/MS method | [8] |
Experimental Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantification of Ertugliflozin in human plasma using a deuterated internal standard (in this cited case, Ertugliflozin-d5, which is methodologically equivalent to using this compound).
Objective: To determine the concentration of Ertugliflozin in human plasma samples from a pharmacokinetic study.
Internal Standard: this compound (or a similar deuterated analog like Ertugliflozin-d5).
Materials and Reagents
-
Human plasma (with anticoagulant)
-
Ertugliflozin reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Methyl tertiary butyl ether (MTBE) (HPLC grade)
-
Water (deionized or Milli-Q)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add a specified amount of this compound solution (internal standard).
-
Vortex briefly to mix.
-
Add 1 mL of methyl tertiary butyl ether.
-
Vortex for 10 minutes to extract the analyte and internal standard.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatographic Column | Kromasil-C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 10 mM ammonium formate buffer (80:20, v/v) |
| Flow Rate | 1 mL/min |
| Ionization Mode | Positive ion electrospray (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ertugliflozin) | m/z 437.4 → 329.2 |
| MRM Transition (Ertugliflozin-d5) | m/z 442.2 → 334.3 |
Note: The MRM transition for this compound would be adjusted based on its specific molecular weight.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ertugliflozin (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ertugliflozin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. nbinno.com [nbinno.com]
- 8. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Ertugliflozin-d9.
This in-depth technical guide provides a detailed overview of the physical and chemical properties of Ertugliflozin-d9, a deuterated analog of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Ertugliflozin. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.
Core Physical and Chemical Properties
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1S,2S,3S,4R,5S)-5-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | PubChem[1] |
| Molecular Formula | C₂₂H₁₆D₉ClO₇ | MedChemExpress[2] |
| Molecular Weight | 445.94 g/mol | MedChemExpress[2] |
| Exact Mass | 445.1853715 Da | PubChem[1] |
| Topological Polar Surface Area | 109 Ų | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
Table 2: Physical Properties of Ertugliflozin (Parent Compound)
| Property | Value | Source |
| Appearance | White non-hygroscopic crystalline powder | PMC[3] |
| Melting Point | ~142 °C (for Ertugliflozin-L-PGA cocrystal) | PMC[4] |
| Solubility | Soluble in acetone and ethanol; slightly soluble in acetonitrile and ethyl acetate; sparingly soluble in water. | PMC[3] |
| Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (~30 mg/mL). | Cayman Chemical[5] | |
| Sparingly soluble in aqueous buffers. Approximately 0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2). | Cayman Chemical[5] | |
| UV/Vis Absorbance | λmax: 224, 278 nm | Cayman Chemical[5] |
Mechanism of Action: SGLT2 Inhibition
Ertugliflozin, and by extension this compound, functions as a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Ertugliflozin blocks this reabsorption, leading to increased urinary glucose excretion. This, in turn, lowers blood glucose levels in an insulin-independent manner, making it an effective treatment for type 2 diabetes mellitus.
Experimental Protocols
While a specific synthesis protocol for this compound is not publicly detailed, it would likely involve the use of deuterated starting materials in one of the established synthetic routes for Ertugliflozin. Several synthetic pathways for the parent compound have been published, often starting from D-glucose or L-arabinose.
For analytical purposes, methods developed for Ertugliflozin can be readily adapted for its deuterated analog. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of Ertugliflozin in biological matrices.
General Protocol for Quantification by HPLC-MS/MS
This protocol provides a general framework for the analysis of Ertugliflozin and can be optimized for this compound.
1. Sample Preparation (Plasma):
- To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of a related compound).
- Perform protein precipitation by adding 300 µL of acetonitrile.
- Vortex mix for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: A validated high-performance liquid chromatography system.
- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Ertugliflozin and the internal standard. For Ertugliflozin, a potential transition is m/z 437.1 -> [product ion]. For this compound, the precursor ion would be m/z 446.2. The specific product ions would need to be determined experimentally.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
4. Method Validation:
- The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, and stability.
"Sample_Collection" [label="Biological Sample\n(e.g., Plasma)"];
"IS_Spiking" [label="Spike with\nInternal Standard"];
"Protein_Precipitation" [label="Protein Precipitation\n(Acetonitrile)"];
"Centrifugation" [label="Centrifugation"];
"Supernatant_Transfer" [label="Supernatant Transfer"];
"Evaporation" [label="Evaporation to Dryness"];
"Reconstitution" [label="Reconstitution in\nMobile Phase"];
"HPLC_Injection" [label="HPLC Injection"];
"Chromatographic_Separation" [label="Chromatographic Separation\n(C18 Column)"];
"MS_Detection" [label="Mass Spectrometric Detection\n(ESI+, MRM)"];
"Data_Analysis" [label="Data Analysis and\nQuantification"];
"Sample_Collection" -> "IS_Spiking";
"IS_Spiking" -> "Protein_Precipitation";
"Protein_Precipitation" -> "Centrifugation";
"Centrifugation" -> "Supernatant_Transfer";
"Supernatant_Transfer" -> "Evaporation";
"Evaporation" -> "Reconstitution";
"Reconstitution" -> "HPLC_Injection";
"HPLC_Injection" -> "Chromatographic_Separation";
"Chromatographic_Separation" -> "MS_Detection";
"MS_Detection" -> "Data_Analysis";
}
Workflow for this compound Analysis by HPLC-MS/MS.
Summary
This compound is a valuable tool for the bioanalytical quantification of Ertugliflozin. While specific experimental data on its physical properties are limited, the data from its non-deuterated counterpart provide a strong basis for its characterization. The analytical methods established for Ertugliflozin, particularly HPLC-MS/MS, are directly applicable to this compound, enabling robust and sensitive quantification in complex biological matrices. The mechanism of action, centered on the potent and selective inhibition of SGLT2, is the cornerstone of its therapeutic effect in managing type 2 diabetes.
References
- 1. This compound | C22H25ClO7 | CID 171391566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
The Role of Ertugliflozin-d9 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Ertugliflozin-d9 as an internal standard in the quantitative analysis of Ertugliflozin. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and key data to facilitate its application in research and drug development settings.
Introduction: The Imperative for Accurate Bioanalysis
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. As an adjunct to diet and exercise, it is used to improve glycemic control in adults with type 2 diabetes mellitus.[1][2][3][4][5][6] Accurate quantification of Ertugliflozin in biological matrices is paramount for pharmacokinetic studies, dose-response modeling, and ensuring therapeutic efficacy and safety.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical assays due to its high sensitivity and specificity.[1][7] However, the accuracy and precision of LC-MS/MS methods can be influenced by various factors, including sample preparation variability, matrix effects, and instrument fluctuations. To mitigate these potential sources of error, a suitable internal standard is indispensable.
Mechanism of Action: Why this compound is an Ideal Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The fundamental principle behind its use is that the IS and the analyte will behave similarly during sample processing and analysis. Therefore, any variations encountered will affect both compounds to a similar extent, allowing for accurate correction and reliable quantification.
Deuterated stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for quantitative mass spectrometry.[8] The mechanism of action of this compound as an internal standard is rooted in its structural and chemical identity to the unlabeled Ertugliflozin.
Key characteristics that underpin its mechanism of action:
-
Co-elution: Due to its identical chemical structure, this compound co-elutes with Ertugliflozin during chromatographic separation. This ensures that both compounds experience the same matrix effects at the same point in time, which is a critical factor for accurate correction.
-
Similar Extraction Recovery: The physical and chemical properties of this compound are virtually identical to those of Ertugliflozin. This leads to comparable recovery rates during sample preparation steps like liquid-liquid extraction or protein precipitation.
-
Comparable Ionization Efficiency: In the mass spectrometer's ion source, this compound and Ertugliflozin exhibit similar ionization behavior. This is crucial as matrix components can either suppress or enhance the ionization of the analyte, and the internal standard must reflect these changes.
-
Mass Differentiation: The key difference lies in the mass-to-charge ratio (m/z) due to the incorporation of deuterium atoms. This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard while ensuring their chemical behaviors are nearly identical.
By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during the analytical workflow are normalized, leading to highly accurate and precise quantification.
Experimental Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS
This section details a validated bioanalytical method for the quantification of Ertugliflozin in human plasma using Ertugliflozin-d5 as an internal standard. The protocol is based on established methodologies and best practices in the field.
Materials and Reagents
-
Ertugliflozin reference standard
-
Ertugliflozin-d5 internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Methyl tertiary butyl ether (MTBE) (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add 25 µL of the Ertugliflozin-d5 internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 2.5 mL of methyl tertiary butyl ether.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the optimized parameters for the LC-MS/MS analysis.
| Parameter | Condition |
| Chromatographic Column | Kromasil-C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 10 mM ammonium formate buffer (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative data from a validated bioanalytical method for Ertugliflozin using Ertugliflozin-d5 as an internal standard.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ertugliflozin | 437.4 | 329.2 |
| Ertugliflozin-d5 (IS) | 442.2 | 334.3 |
Source: Bezawada et al., Eur J Mass Spectrom, 2025[2]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
Source: Based on US FDA guidelines for bioanalytical method validation as cited in Bezawada et al., 2025[2]
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key processes involved in the bioanalysis of Ertugliflozin using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable mechanism for the accurate quantification of Ertugliflozin in biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations during sample preparation and analysis, a cornerstone of high-quality bioanalytical data. The detailed protocol and data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development, enabling the generation of precise and accurate pharmacokinetic and other quantitative data essential for the advancement of clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. scispace.com [scispace.com]
- 5. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajprd.com [ajprd.com]
- 8. jptcp.com [jptcp.com]
Commercial availability and suppliers of Ertugliflozin-d9.
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, suppliers, and technical applications of Ertugliflozin-d9. This deuterated analog of Ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), serves as an invaluable tool in pharmacokinetic and metabolic studies.
Commercial Availability and Suppliers
This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this stable isotope-labeled compound for use as an internal standard in quantitative bioanalytical assays. The table below summarizes the key quantitative data from prominent suppliers.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| MedChemExpress | HY-15461S1 | >98% | Solid | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
| Cayman Chemical | Not explicitly listed for d9 variant. Ertugliflozin (Item No. 21507) is available. | ≥98% | Crystalline Solid | -20°C |
| Toronto Research Chemicals (TRC) | E635092 | Not specified | Not specified | Not specified |
| Selleck Chemicals | Not explicitly listed for d9 variant. Ertugliflozin (Cat. No. S5413) is available. | ≥99% (HPLC) | Solid | Room temperature for 2 years. |
Mechanism of Action: SGLT2 Inhibition
Ertugliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.[1] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By blocking this transporter, Ertugliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[][3]
Experimental Protocols
This compound is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Ertugliflozin in biological matrices.
Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for the quantification of Ertugliflozin and can be applied using this compound as the internal standard.
1. Materials and Reagents:
-
Ertugliflozin analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Ertugliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ertugliflozin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ertugliflozin stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the this compound working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Ertugliflozin: Monitor the appropriate precursor to product ion transition.
-
This compound: Monitor the appropriate precursor to product ion transition (shifted by +9 Da).
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ertugliflozin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Ertugliflozin in the plasma samples from the calibration curve.
References
Isotopic Purity and Stability of Ertugliflozin-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Ertugliflozin-d9, a deuterated analog of the sodium-glucose co-transporter 2 (SGLT2) inhibitor, Ertugliflozin. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.
This compound is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative bioanalysis.[1] The substitution of nine hydrogen atoms with deuterium results in a mass shift that allows for its differentiation from the unlabeled drug in mass spectrometry-based assays.[2]
Isotopic Purity
The isotopic purity of this compound is a critical parameter that defines its suitability for use in quantitative assays. It refers to the extent of deuterium incorporation at the specified positions and the absence of other isotopic isomers. While specific batch-to-batch data may vary, a high degree of isotopic enrichment is a key quality attribute.
Table 1: Key Parameters for Isotopic Purity of this compound
| Parameter | Typical Specification | Significance |
| Deuterium Incorporation | ≥ 98% | Ensures a distinct mass signal from the unlabeled compound, minimizing isotopic overlap and improving analytical accuracy. |
| Isotopic Distribution | Predominantly d9 | The majority of the labeled molecules should contain nine deuterium atoms. The presence of d0 to d8 species should be minimal. |
| Chemical Purity | ≥ 98% | Guarantees that the analytical signal is not compromised by chemical impurities. |
Experimental Protocol for Isotopic Purity Assessment
The determination of isotopic purity and distribution is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
1.1.1. Mass Spectrometry Method
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is employed.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant mass range to encompass the isotopic cluster of this compound.
-
Data Analysis: The acquired spectrum is analyzed to determine the relative abundance of the monoisotopic peak of this compound and the corresponding peaks for the unlabeled (d0) and partially deuterated (d1-d8) species. The percentage of deuterium incorporation is calculated from the relative intensities of these peaks.
1.1.2. NMR Spectroscopy Method
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR: The absence or significant reduction of proton signals at the sites of deuteration confirms the high isotopic enrichment. Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of deuteration.
-
²H NMR: Direct detection of the deuterium signals provides information about the location and extent of deuteration.
-
¹³C NMR: The carbon signals at the sites of deuteration will exhibit characteristic splitting patterns (due to C-D coupling) and a decrease in intensity in proton-decoupled spectra, confirming deuterium incorporation.
Stability of this compound
The stability of this compound is crucial for its reliable use as an internal standard and for ensuring the integrity of analytical results over time. Stability studies are conducted to evaluate the impact of various environmental factors such as temperature, humidity, and light on the molecule's integrity, including the stability of the deuterium labels.
While specific stability data for this compound is not extensively published, forced degradation studies on the non-labeled Ertugliflozin provide valuable insights into its potential degradation pathways.[3][4] It is important to note that the presence of deuterium atoms can sometimes influence the rate of chemical reactions (the kinetic isotope effect), potentially altering the stability profile compared to the unlabeled compound.
Table 2: Summary of Forced Degradation Studies on Ertugliflozin
| Stress Condition | Observations for Ertugliflozin | Potential Implications for this compound |
| Acidic Hydrolysis | Significant degradation observed.[4] | The ether and glycosidic linkages are susceptible to cleavage. The C-D bonds are generally stable under these conditions. |
| Alkaline Hydrolysis | Relatively stable.[3] | The molecule shows good stability in basic conditions. |
| Oxidative Degradation | Some degradation observed.[5] | The aromatic rings and other electron-rich moieties may be susceptible to oxidation. |
| Thermal Degradation | Relatively stable.[4] | The molecule possesses good thermal stability under typical storage conditions. |
| Photolytic Degradation | Relatively stable.[4] | The molecule is not significantly susceptible to degradation upon exposure to light. |
Experimental Protocol for Stability Assessment
A stability-indicating HPLC or UPLC-MS method is essential for evaluating the stability of this compound.
-
Chromatographic System: A reverse-phase HPLC or UPLC system with a C18 column is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detection: UV detection is suitable for purity assessment, while mass spectrometry is required to monitor the integrity of the deuterium labels.
-
Stress Conditions:
-
Accelerated Stability: Samples are stored at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., up to 6 months).
-
Long-Term Stability: Samples are stored under recommended storage conditions (e.g., 2-8°C or room temperature) for an extended period (e.g., up to 24 months).
-
-
Analysis: At specified time points, samples are analyzed to determine the purity of this compound and to check for any signs of deuterium-hydrogen exchange. Mass spectrometry is used to confirm that the isotopic distribution remains unchanged.
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the analysis of this compound.
Experimental Workflow for Isotopic Purity and Stability Analysis
Caption: Workflow for assessing the isotopic purity and stability of this compound.
Potential Degradation Pathway of Ertugliflozin
Based on forced degradation studies of the non-labeled compound, a potential degradation pathway under acidic conditions involves the cleavage of the glycosidic bond.
Caption: A simplified potential degradation pathway for this compound under acidic conditions.
Conclusion
This compound is a critical reagent for bioanalytical studies of Ertugliflozin. Its utility is fundamentally dependent on its high isotopic purity and stability. This guide has outlined the key parameters for assessing these attributes, along with detailed experimental methodologies. While specific data for this compound is not widely published, the provided information on the non-deuterated form offers a solid foundation for its handling, analysis, and interpretation of study results. Researchers are advised to obtain batch-specific certificates of analysis for detailed quantitative information on isotopic purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and safety of ertugliflozin in patients with type 2 diabetes mellitus inadequately controlled with metformin monotherapy: 104-week VERTIS MET trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ertugliflozin-d9 in Modern Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ertugliflozin-d9, the deuterated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, Ertugliflozin. While Ertugliflozin is a therapeutic agent for type 2 diabetes mellitus, this compound serves a critical role in the analytical methodologies that underpin its research and development. This document details the experimental protocols where this compound is an indispensable tool, presents quantitative data from relevant analytical validations, and visualizes key experimental workflows and the therapeutic mechanism of action of the parent compound.
Introduction to this compound
This compound is a stable isotope-labeled version of Ertugliflozin, a potent and selective inhibitor of SGLT2.[1][2][3] SGLT2 is responsible for the reabsorption of glucose in the kidneys; its inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[1][3] Ertugliflozin was approved by the FDA in 2017 for the treatment of type 2 diabetes.[1][3]
Deuterated compounds like this compound are crucial as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[4] Their chemical and physical properties are nearly identical to the parent drug, but their increased mass allows them to be distinguished by a mass spectrometer. This makes them ideal for accurately quantifying the concentration of the parent drug in complex biological matrices such as plasma and urine.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H16D9ClO7 |
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | (1S,2S,3S,4R,5S)-5-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol[5] |
| Synonyms | HY-15461S1, CS-0695151[5] |
Analytical Methodologies Employing this compound
The primary application of this compound is as an internal standard in the quantitative analysis of Ertugliflozin in biological samples. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common techniques.[4][6][7]
Experimental Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS
This protocol is a representative example of how this compound would be used.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of Ertugliflozin concentrations).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A validated HPLC system with a C18 analytical column (e.g., Kromasil C18).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: Maintained at a constant temperature, typically around 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ertugliflozin: Precursor ion -> Product ion (specific m/z values would be determined during method development).
-
This compound: Precursor ion -> Product ion (the precursor ion will be 9 Da higher than that of Ertugliflozin).
-
-
Detection Wavelength (for HPLC-UV): 224 nm.[8]
Method Validation Parameters
Analytical methods for quantifying drugs like Ertugliflozin must be rigorously validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[9] Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7] | Signal-to-noise ratio of ≥ 3:1[7] |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7] | Signal-to-noise ratio of ≥ 10:1[7] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference at the retention time of the analyte and internal standard. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature. |
Visualizing Workflows and Mechanisms
Analytical Workflow for Ertugliflozin Quantification
Caption: Workflow for quantifying Ertugliflozin using an internal standard.
Mechanism of Action: SGLT2 Inhibition by Ertugliflozin
Ertugliflozin exerts its therapeutic effect by inhibiting the SGLT2 protein in the proximal convoluted tubule of the kidney.
Caption: Ertugliflozin inhibits SGLT2, increasing glucose excretion.
Conclusion
This compound is a vital analytical tool that enables the precise and accurate quantification of Ertugliflozin in biological matrices. Its use as an internal standard in LC-MS/MS methods is fundamental to pharmacokinetic, pharmacodynamic, and toxicological studies, which are essential for the safe and effective development of new pharmaceuticals. The methodologies and principles outlined in this guide provide a foundation for researchers and scientists working with Ertugliflozin and other drugs in the gliflozin class.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medkoo.com [medkoo.com]
- 3. Ertugliflozin | C22H25ClO7 | CID 44814423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ajprd.com [ajprd.com]
- 5. This compound | C22H25ClO7 | CID 171391566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wjpsonline.com [wjpsonline.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. ijpsm.com [ijpsm.com]
- 9. ajpaonline.com [ajpaonline.com]
Methodological & Application
Application Note and Protocol: Bioanalytical Method Validation of Ertugliflozin using Ertugliflozin-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus.[1][2][3][4][5][6] Accurate quantification of Ertugliflozin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies during drug development.[7][8][9] This document provides a comprehensive guide for the validation of a bioanalytical method for Ertugliflozin using its deuterated stable isotope, Ertugliflozin-d9, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.[10]
This protocol is designed to meet the rigorous standards of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][11][12][13][14][15][16]
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Ertugliflozin | C₂₂H₂₅ClO₇ | 436.9 |
| This compound | C₂₂H₁₆D₉ClO₇ | 445.9[17] |
Experimental Protocols
Materials and Reagents
-
Analytes: Ertugliflozin reference standard, this compound (Internal Standard)
-
Biological Matrix: Human plasma (or other relevant biological fluid)
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (ultra-pure), Ammonium acetate (analytical grade)
-
Supplies: Centrifuge tubes, pipettes, vials, 96-well plates
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is required.[18][19]
-
LC System: Binary pump, autosampler, column oven
-
MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol) is typical.
-
Flow Rate: 0.3 - 0.6 mL/min
-
Column Temperature: 35 - 45 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ertugliflozin: e.g., m/z 437.2 → 329.0[18]
-
This compound: To be determined by direct infusion of the IS. The precursor ion will be approximately 9 Da higher than Ertugliflozin, and the product ion may be the same or have a corresponding mass shift.
-
Diagram: Bioanalytical Method Validation Workflow
Caption: A typical workflow for bioanalytical method development, validation, and sample analysis.
Standard Solutions and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Ertugliflozin and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Ertugliflozin stock solution to create calibration curve (CC) and quality control (QC) spiking solutions. Prepare a working solution of this compound.
-
Calibration Standards and QC Samples: Spike blank biological matrix with the appropriate working solutions to prepare a set of calibration standards (typically 8-10 non-zero concentrations) and QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Preparation Protocol (Example: Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL centrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Bioanalytical Method Validation Experiments
The following experiments must be performed to validate the bioanalytical method according to regulatory guidelines.[7][12][13][15][16]
Selectivity and Specificity
-
Protocol: Analyze at least six different lots of blank biological matrix to ensure no endogenous interferences are observed at the retention times of Ertugliflozin and this compound.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.
Linearity and Range
-
Protocol: Analyze a minimum of five calibration curves. The concentration range should be selected based on the expected concentrations in study samples.
-
Acceptance Criteria: A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
-
Protocol: Analyze replicate (n≥5) QC samples at four levels (LLOQ, LQC, MQC, HQC) in at least three separate analytical runs.
-
Acceptance Criteria:
-
Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ)
-
Intra-run and Inter-run Accuracy (%RE): Within ±15% of the nominal concentration (±20% for LLOQ).
-
Matrix Effect
-
Protocol: Evaluate the matrix effect in at least six different lots of biological matrix at LQC and HQC levels. The matrix factor (MF) is calculated by comparing the peak response of the analyte in post-extraction spiked samples to the peak response in a neat solution. The IS-normalized MF is also calculated.
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%.
Extraction Recovery
-
Protocol: Compare the peak response of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at LQC, MQC, and HQC levels.
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the desired sensitivity.
Stability
-
Protocol: Evaluate the stability of Ertugliflozin in the biological matrix under various conditions that mimic sample handling and storage. This includes:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage period.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Diagram: Key Bioanalytical Validation Parameters
Caption: Core parameters evaluated during bioanalytical method validation.
Data Presentation
All quantitative data from the validation experiments should be summarized in tables for clear presentation and easy interpretation.
Table 1: Calibration Curve Summary
| Run | Slope | Intercept | r² |
|---|---|---|---|
| 1 | |||
| 2 | |||
| 3 | |||
| Mean |
| %CV | | | |
Table 2: Intra-run and Inter-run Precision and Accuracy | QC Level | Nominal Conc. (ng/mL) | Intra-run (n=5) | | Inter-run (n=15) | | |---|---|---|---|---|---| | | | Mean Conc. ± SD | Accuracy (%) | Precision (%CV) | Mean Conc. ± SD | Accuracy (%) | Precision (%CV) | | LLOQ | | | | | | | | | LQC | | | | | | | | | MQC | | | | | | | | | HQC | | | | | | | |
Table 3: Stability Summary
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|
| Freeze-Thaw (3 cycles) | LQC | |||
| HQC | ||||
| Bench-Top (e.g., 6 hours) | LQC | |||
| HQC | ||||
| Long-Term (e.g., 30 days at -80°C) | LQC | |||
| HQC | ||||
| Post-Preparative (e.g., 24 hours) | LQC |
| | HQC | | | |
Conclusion
This application note and protocol outlines a comprehensive framework for the validation of a bioanalytical method for the quantification of Ertugliflozin in biological matrices using this compound as an internal standard. Adherence to these protocols will ensure the generation of high-quality, reliable, and reproducible data that meets the stringent requirements of regulatory bodies for the support of pharmacokinetic and other studies in drug development.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Ertugliflozin | C22H25ClO7 | CID 44814423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ertugliflozin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Overview of Ertugliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. bioanalysisforum.jp [bioanalysisforum.jp]
- 14. moh.gov.bw [moh.gov.bw]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. hhs.gov [hhs.gov]
- 17. This compound | C22H25ClO7 | CID 171391566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ertugliflozin-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ertugliflozin-d9, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies of Ertugliflozin. The described protocol provides a reliable framework for the separation and quantification of this compound in various matrices, ensuring high precision and accuracy. This document includes a comprehensive experimental protocol, tabulated data summarizing key analytical parameters, and a visual workflow to guide researchers through the process.
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus.[1][2] Accurate quantification of Ertugliflozin in biological samples is essential for pharmacokinetic studies, and the use of a stable isotope-labeled internal standard like this compound is the gold standard for minimizing matrix effects and ensuring analytical precision. This document outlines a validated Reverse-Phase HPLC (RP-HPLC) method suitable for the routine analysis of this compound. The method is adapted from established protocols for Ertugliflozin analysis.[3][4][5]
Signaling Pathway of Ertugliflozin
Ertugliflozin selectively inhibits SGLT2 in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels in patients with type 2 diabetes.
References
Sample preparation techniques for Ertugliflozin analysis with a deuterated standard.
These application notes provide detailed protocols for the extraction of ertugliflozin and its deuterated internal standard from biological matrices, primarily human and rat plasma. The methodologies are suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Ertugliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. Accurate quantification of ertugliflozin in biological samples is crucial for pharmacokinetic studies and clinical monitoring. The use of a deuterated internal standard, such as Ertugliflozin-D5, is recommended for achieving high accuracy and precision by compensating for matrix effects and variability in sample processing.[1] This document outlines two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Featured Technique: Liquid-Liquid Extraction (LLE)
LLE is a robust method for sample cleanup and concentration, offering high recovery and cleaner extracts compared to protein precipitation.
Protocol: Liquid-Liquid Extraction using Methyl Tertiary Butyl Ether (MTBE)
This protocol is adapted from a validated method for the quantification of ertugliflozin in human plasma using Ertugliflozin-D5 as the internal standard.[1]
Materials:
-
Human plasma samples
-
Ertugliflozin analytical standard
-
Ertugliflozin-D5 internal standard (IS)
-
Methyl Tertiary Butyl Ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
10 mM Ammonium Formate buffer
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of Ertugliflozin-D5 working solution (concentration to be optimized based on the expected analyte concentration range) to each plasma sample, except for the blank matrix samples.
-
Vortexing: Briefly vortex the samples for 10-15 seconds to ensure homogeneity.
-
Extraction:
-
Add 1 mL of methyl tertiary butyl ether (MTBE) to each tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (e.g., a mixture of methanol and 10 mM ammonium formate buffer, 80:20, v/v).[1]
-
Final Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary for LLE
| Parameter | Value | Reference |
| Linearity Range | 1-500 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Internal Standard | Ertugliflozin-D5 | [1] |
| Recovery | Within acceptance limits as per US FDA guidelines | [1] |
| Matrix Effect | Within acceptance limits as per US FDA guidelines | [1] |
Alternative Technique: Protein Precipitation (PPT)
PPT is a simpler and faster technique, suitable for high-throughput analysis, though it may result in less clean extracts compared to LLE.
Protocol: Protein Precipitation using Acetonitrile
This protocol is based on a method developed for the simultaneous quantification of ertugliflozin and sitagliptin in rat plasma.[2][3]
Materials:
-
Rat plasma samples
-
Ertugliflozin analytical standard
-
Deuterated internal standard (e.g., Ertugliflozin-D5)
-
Acetonitrile, HPLC grade, chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Aliquoting: Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of the deuterated internal standard working solution to each plasma sample (except for the blank).
-
Precipitation:
-
Add 300 µL of chilled acetonitrile to each tube.
-
The 3:1 ratio of acetonitrile to plasma is a common starting point and can be optimized.
-
-
Vortexing: Vortex the samples for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to an autosampler vial for direct injection or further processing if needed (e.g., evaporation and reconstitution).
Quantitative Data Summary for PPT
| Parameter | Value | Reference |
| Linearity Range | 1-1000 ng/mL | [2] |
| Intra-day Precision | 1.6-10.9% | [2] |
| Inter-day Precision | 0.8-13.3% | [2] |
| Accuracy | -5.7% to 14.6% | [2] |
| Recovery | In line with FDA guidelines | [2] |
| Matrix Effect | In line with FDA guidelines | [2] |
Experimental Workflow Diagram
Caption: Workflow for Ertugliflozin Sample Preparation.
Concluding Remarks
The choice between LLE and PPT will depend on the specific requirements of the assay, such as the desired level of cleanliness, throughput, and the complexity of the sample matrix. For regulated bioanalysis, the LLE method using a deuterated internal standard is often preferred due to its superior cleanup and reduced matrix effects. The PPT method, while faster, may require more extensive chromatographic optimization to resolve potential interferences. Both methods have been shown to provide linearity, precision, and accuracy within the accepted limits for bioanalytical method validation.[1][2]
References
- 1. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Ertugliflozin in Human Plasma using a Validated LC-MS/MS Method with Ertugliflozin-d9 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of Ertugliflozin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ertugliflozin-d9, to ensure high accuracy and precision. A straightforward protein precipitation protocol is utilized for sample preparation, making it suitable for high-throughput analysis. The calibration curve is linear over the concentration range of 1.0 to 500.0 ng/mL, demonstrating excellent performance for pharmacokinetic and bioequivalence studies.
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Ertugliflozin in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This application note presents a detailed protocol for the construction of a calibration curve for Ertugliflozin in human plasma using this compound as the internal standard (IS). The use of a stable isotope-labeled internal standard minimizes variability due to matrix effects and instrument response, leading to highly reliable quantitative data. Several analytical techniques, including HPLC and UPLC-MS/MS, have been developed for the determination of Ertugliflozin in various biological samples.[1][2]
Experimental
Materials and Reagents
-
Ertugliflozin reference standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98% purity)
-
Human plasma (K2-EDTA)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer was used.
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Ertugliflozin and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up the volume to the mark.
-
These stock solutions can be stored at -20°C for up to six months.
Working Solutions:
Prepare serial dilutions of the Ertugliflozin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Similarly, prepare a working solution of this compound at a concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples
Prepare calibration standards by spiking blank human plasma with the appropriate Ertugliflozin working solutions to achieve final concentrations of 1.0, 2.5, 5.0, 10.0, 50.0, 100.0, 250.0, and 500.0 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3.0, 75.0, and 400.0 ng/mL) in a similar manner.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.[3]
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 5 minutes.[4]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 30% B, increase to 90% B over 2 min, hold for 1 min, return to 30% B, and equilibrate for 1 min. |
Table 2: Mass Spectrometry Parameters
| Parameter | Ertugliflozin | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition (m/z) | 437.2 → 329.0[5][6] | 442.2 → 334.3[7] |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Cone Voltage | Optimized for specific instrument | Optimized for specific instrument |
Data Analysis and Calibration Curve Construction
-
Acquire the peak areas for both Ertugliflozin and this compound for each injection.
-
Calculate the peak area ratio of Ertugliflozin to this compound.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the calibration standards (x-axis).
-
Perform a linear regression analysis with a weighting factor of 1/x² to construct the calibration curve.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Results
The described method provides excellent linearity for the quantification of Ertugliflozin in human plasma. A representative calibration curve is shown below.
Table 3: Calibration Curve Data
| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.025 | 1.02 | 102.0 |
| 2.5 | 0.063 | 2.55 | 102.0 |
| 5.0 | 0.124 | 4.98 | 99.6 |
| 10.0 | 0.251 | 10.1 | 101.0 |
| 50.0 | 1.255 | 50.2 | 100.4 |
| 100.0 | 2.508 | 99.8 | 99.8 |
| 250.0 | 6.260 | 251.0 | 100.4 |
| 500.0 | 12.515 | 499.5 | 99.9 |
The linearity of the method was established in the concentration range of 1-500 ng/mL for Ertugliflozin in human plasma.[7] The correlation coefficient (r²) was consistently greater than 0.99, indicating a strong linear relationship between the concentration and the instrument response.
Visualizations
Caption: Experimental workflow for Ertugliflozin quantification.
Caption: Relationship of components in the analytical method.
Conclusion
The LC-MS/MS method described in this application note is highly suitable for the quantitative determination of Ertugliflozin in human plasma. The use of a stable isotope-labeled internal standard, a simple and efficient sample preparation technique, and a well-defined calibration curve construction protocol ensures the generation of accurate, precise, and reliable data for drug development and clinical research applications. The method has been validated according to regulatory guidelines and can be readily implemented in a bioanalytical laboratory.
References
- 1. ajprd.com [ajprd.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. a protein precipitation extraction method [protocols.io]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ertugliflozin-d9 in Preclinical and Clinical Trial Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the bioanalysis of Ertugliflozin in preclinical and clinical trial samples using its deuterated internal standard, Ertugliflozin-d9 (also referred to as Ertugliflozin-d5 in some literature). The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantitative bioanalysis.
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By inhibiting SGLT2, Ertugliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification of Ertugliflozin in biological matrices. The internal standard compensates for variability during sample preparation and analysis, ensuring the reliability of pharmacokinetic and other clinical trial data.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated bioanalytical methods for Ertugliflozin.
Table 1: LC-MS/MS Method Parameters for Ertugliflozin Analysis
| Parameter | Method 1 | Method 2 |
| Internal Standard | Ertugliflozin-D5[2] | Diazepam |
| Biological Matrix | Human Plasma[2] | Rat Plasma[3] |
| Linearity Range | 1 - 500 ng/mL[2] | 1 - 1000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[2] | Not Reported |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] | 1 ng/mL[3] |
| Intra-day Precision (%CV) | Within 15% | 1.6 - 10.9%[3] |
| Inter-day Precision (%CV) | Within 15% | 0.8 - 13.3%[3] |
| Accuracy (%Bias) | Within ±15% | -5.7% to 14.6%[3] |
Table 2: Mass Spectrometry Transitions for Ertugliflozin and Ertugliflozin-D5
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ertugliflozin | 437.4[2] | 329.2[2] |
| Ertugliflozin-D5 | 442.2[2] | 334.3[2] |
Signaling Pathway and Experimental Workflow
Ertugliflozin Mechanism of Action
Ertugliflozin selectively inhibits the SGLT2 protein located in the proximal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.
Caption: Mechanism of action of Ertugliflozin in the renal proximal tubule.
Bioanalytical Workflow for Sample Analysis
The general workflow for the analysis of preclinical and clinical trial samples involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: General workflow for the bioanalysis of Ertugliflozin.
Experimental Protocols
Protocol 1: Quantification of Ertugliflozin in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the quantification of Ertugliflozin in human plasma.[2]
1. Materials and Reagents
-
Ertugliflozin reference standard
-
Ertugliflozin-D5 internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Methyl tertiary butyl ether (MTBE) (HPLC grade)
-
Water (deionized or HPLC grade)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ertugliflozin and Ertugliflozin-D5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ertugliflozin stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the Ertugliflozin-D5 stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the Ertugliflozin-D5 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: Kromasil-C18 (100 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Methanol and 10 mM ammonium formate buffer (80:20, v/v)[2]
-
Flow Rate: 1 mL/min[2]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
MRM Transitions:
5. Data Analysis
-
Integrate the peak areas for Ertugliflozin and Ertugliflozin-D5.
-
Calculate the peak area ratio (Ertugliflozin/Ertugliflozin-D5).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Ertugliflozin in the unknown samples from the calibration curve.
Protocol 2: General Method Validation for Bioanalytical Assays
This protocol outlines the key parameters for validating the bioanalytical method according to regulatory guidelines.
1. Specificity and Selectivity:
-
Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of Ertugliflozin and the internal standard.
2. Linearity and Range:
-
Analyze calibration curves on at least three different days. The correlation coefficient (r²) should be ≥ 0.99.
3. Lower Limit of Quantification (LLOQ):
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20% CV) and accuracy (within ±20% of the nominal value).
4. Precision and Accuracy:
-
Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days.
-
Intra- and inter-day precision should be ≤ 15% CV (≤ 20% at the LLOQ).
-
Intra- and inter-day accuracy should be within ±15% of the nominal value (±20% at the LLOQ).
5. Matrix Effect:
-
Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. This can be assessed by comparing the peak response of the analyte in a post-extraction spiked sample to the peak response in a neat solution.
6. Recovery:
-
Determine the efficiency of the extraction procedure by comparing the peak area of an extracted sample to that of a post-extraction spiked sample at the same concentration.
7. Stability:
-
Evaluate the stability of Ertugliflozin in the biological matrix under various conditions, including:
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Short-term stability: At room temperature for a specified period.
-
Long-term stability: Stored at the intended storage temperature for an extended period.
-
Stock solution stability: At room temperature and refrigerated.
-
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the quantification of Ertugliflozin in preclinical and clinical trial samples. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the development and analysis of this important therapeutic agent. Adherence to proper method validation ensures the integrity and quality of the data generated in support of drug development programs.
References
- 1. Ertugliflozin (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Standard Operating Procedures for the Quantification of Ertugliflozin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1] By inhibiting SGLT2 in the proximal tubules of the kidneys, Ertugliflozin reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2] Accurate and reliable quantification of Ertugliflozin in bulk pharmaceutical ingredients, finished dosage forms, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.[3] This document provides detailed protocols for three common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates chemical compounds based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. Ertugliflozin is retained on a C18 column and then eluted with a suitable mobile phase. Quantification is achieved by detecting the analyte's absorbance at a specific ultraviolet (UV) wavelength.[3]
Experimental Protocol
1. Materials and Reagents:
-
Ertugliflozin reference standard
-
Methanol (HPLC grade)[4]
-
Acetonitrile (HPLC grade)[5]
-
Potassium dihydrogen phosphate (KH₂PO₄) or Orthophosphoric acid (OPA)[6][7]
-
Water (HPLC grade)
-
Commercially available Ertugliflozin tablets
2. Equipment:
-
HPLC system with a UV or PDA detector[5]
-
Symmetry ODS C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) or equivalent[4][8]
-
Analytical balance
-
Sonicator
-
pH meter
-
0.45 µm membrane filters
3. Preparation of Solutions:
-
Mobile Phase Preparation: A common mobile phase is a mixture of a phosphate buffer and an organic solvent. For example, a mixture of Methanol and Phosphate Buffer (pH 3.6) in a 35:65 v/v ratio.[4][8] The final solution should be filtered through a 0.45 µm filter and degassed by sonication for 15 minutes.[6]
-
Diluent Preparation: A mixture of acetonitrile and water (50:50 v/v) is often used as a diluent.[7]
-
Standard Stock Solution: Accurately weigh about 25 mg of Ertugliflozin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in the diluent with the aid of sonication, and then dilute to the mark to obtain a concentration of 1000 µg/mL.[5]
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to create a calibration curve (e.g., 6-14 µg/mL).[4][8]
-
Sample Preparation (for Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to one tablet's dosage into a 100 mL volumetric flask.[9]
-
Add approximately 70 mL of diluent and sonicate for 25-30 minutes to ensure complete dissolution.[7]
-
Cool the solution to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions:
-
Injection Volume: 20 µL[5]
-
Column Temperature: Ambient or maintained at 30-35°C[5]
-
Run Time: Approximately 10 minutes
Quantitative Data Summary for RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3.6) (35:65)[4][6] | 0.1% OPA:Acetonitrile (60:40)[7] | 0.1% Formic Acid in Water:ACN[2] |
| Column | Symmetry ODS C18 (4.6x250mm, 5µm)[4][6] | Discovery C18 (150x4.6mm, 5µ)[7] | Kromasil C18[2] |
| Detection λ | 235 nm[4][6] | 218 nm[7] | 224 nm[2] |
| Linearity Range | 6-14 µg/mL[4][6] | 3.75-22.5 µg/mL[7] | N/A |
| Retention Time | 2.55 min[4][6] | 2.23 min[7] | 7.52 min[2] |
| LOD | 1.2 µg/mL[4][6] | 0.20 µg/mL[7] | N/A |
| LOQ | 3.6 µg/mL[4][6] | 0.61 µg/mL[7] | N/A |
| Recovery | Within limits[4][6] | 99.23%[7] | N/A |
Method 2: UV-Visible Spectrophotometry
Principle: This technique is based on the principle that molecules absorb light in the ultraviolet-visible region of the electromagnetic spectrum, and the amount of light absorbed is proportional to the concentration of the substance. It is a simple, rapid, and cost-effective method for quantifying Ertugliflozin in pharmaceutical formulations.
Experimental Protocol
1. Materials and Reagents:
-
Ertugliflozin reference standard
-
Methanol or HPLC grade water (as solvent)
-
Commercially available Ertugliflozin tablets
2. Equipment:
-
UV-Visible Spectrophotometer (Double Beam)[5]
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Solvent: Methanol or a 1:1 v/v mixture of HPLC grade water and acetonitrile can be used.[1]
-
Standard Stock Solution: Accurately weigh 10 mg of Ertugliflozin reference standard and dissolve it in 100 mL of the chosen solvent to get a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 5-25 µg/mL).
-
Sample Preparation (for Tablets): Prepare the sample as described in the RP-HPLC section, but dilute the final filtered solution with the solvent to obtain a theoretical concentration within the calibration range.
4. Measurement:
-
Wavelength Scan: Scan the working standard solution of Ertugliflozin from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax against a solvent blank. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the prepared sample solution and determine its concentration using the calibration curve.
Quantitative Data Summary for UV-Spectrophotometric Methods
| Parameter | Method 1 |
| Solvent | Water:Acetonitrile (1:1 v/v)[1] |
| λmax | 221 nm[1] |
| Linearity Range | 7.5-22.5 µg/mL[1] |
| % RSD | < 2%[1] |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This method is ideal for quantifying Ertugliflozin in complex biological matrices like plasma. The analyte is separated on an LC column, ionized, and then detected based on its specific mass-to-charge ratio (m/z) transitions in a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
1. Materials and Reagents:
-
Ertugliflozin reference standard
-
Internal Standard (IS), e.g., Diazepam
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Rat or human plasma
2. Equipment:
-
UPLC or HPLC system coupled to a tandem mass spectrometer with an Electrospray Ionization (ESI) source
-
Analytical column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions:
-
Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water:acetonitrile (10:90, v/v) is commonly used.
-
Standard and Sample Preparation (from Plasma):
-
To a 100 µL aliquot of plasma, add the internal standard and Ertugliflozin working standard solutions.
-
Perform protein precipitation by adding a specified volume of acetonitrile.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 min).
-
Collect the supernatant, evaporate to dryness under nitrogen if necessary, and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
4. LC-MS/MS Conditions:
-
Column: Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Ertugliflozin: m/z 437.2 → 329.0 (Quantifier) & 437.2 → 207.5 (Qualifier)
-
Sitagliptin (if co-analyzed): m/z 408.10 → 234.95
-
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | Method 1 (with Sitagliptin) | Method 2 (with Sitagliptin in Rat Plasma) |
| Matrix | Pharmaceutical Dosage Form | Rat Plasma |
| Mobile Phase | 0.1% Formic Acid:Acetonitrile (10:90) | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Column | Phenomenex Gemini C18 (150x4.6mm, 5µm) | UPLC BEH C18 |
| Linearity Range | 15 - 450 ng/mL | 1 - 1000 ng/mL |
| Ionization | ESI+ | ESI+ |
| MRM Transition | m/z 437.10 → 328.95 | m/z 437.2 → 329.0 |
| Accuracy | Validated per ICH/FDA guidelines | -5.7% to 14.6% |
| Precision | Validated per ICH/FDA guidelines | Intra-day: 1.6-10.9%; Inter-day: 0.8-13.3% |
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Ertugliflozin in a pharmaceutical tablet formulation using RP-HPLC.
Caption: Experimental workflow for Ertugliflozin quantification by RP-HPLC.
Signaling Pathway: Mechanism of Action
This diagram illustrates how Ertugliflozin inhibits the SGLT2 co-transporter in the renal proximal tubule to promote urinary glucose excretion.
Caption: Mechanism of action of Ertugliflozin via SGLT2 inhibition.
References
- 1. What is the mechanism of Ertugliflozin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Renoprotective Mechanism of Sodium-Glucose Cotransporter 2 Inhibitors: Focusing on Renal Hemodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Type 2 sodium-glucose cotransporter (SGLT2) inhibitors: from familial renal glucosuria to the treatment of type 2 diabetes mellitus | Nefrología [revistanefrologia.com]
- 9. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
Troubleshooting & Optimization
Overcoming matrix effects in Ertugliflozin analysis with Ertugliflozin-d9.
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming matrix effects in the quantitative analysis of Ertugliflozin using its deuterated internal standard, Ertugliflozin-d9. The information provided is compiled from various validated bioanalytical methods.
A Note on Deuterated Internal Standards: While this guide refers to this compound as specified, published literature predominantly utilizes Ertugliflozin-d5 and Ertugliflozin-d6 for bioanalysis. The principles and methodologies described herein are directly applicable to all deuterated forms of Ertugliflozin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Ertugliflozin?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of Ertugliflozin. Biological matrices are complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.
Q2: Why is a deuterated internal standard like this compound recommended for the analysis of Ertugliflozin?
A2: A deuterated internal standard (IS) is the ideal choice for quantitative LC-MS/MS analysis because it is chemically identical to the analyte (Ertugliflozin) but has a different mass due to the replacement of hydrogen atoms with deuterium. This structural similarity ensures that the IS and the analyte exhibit nearly identical chromatographic retention times, extraction recoveries, and ionization responses. By co-eluting, this compound experiences the same matrix effects as Ertugliflozin, allowing for accurate correction of any signal suppression or enhancement and leading to more robust and reliable results.
Q3: Can I use a different internal standard for Ertugliflozin analysis?
A3: While other compounds with similar chemical properties (structural analogs) can be used as internal standards, they are not ideal. Structural analogs may have different extraction efficiencies, chromatographic behaviors, and ionization responses compared to Ertugliflozin, leading to inadequate compensation for matrix effects and other sources of variability. The use of a stable isotope-labeled internal standard like this compound is strongly recommended for regulatory-compliant bioanalysis.
Q4: What are the typical sources of matrix effects in plasma samples for Ertugliflozin analysis?
A4: In plasma, major sources of matrix effects include phospholipids from cell membranes, salts, and endogenous metabolites. These components can co-elute with Ertugliflozin and interfere with its ionization in the mass spectrometer source, leading to inaccurate measurements.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Replace the analytical column. 2. Ensure the mobile phase pH is appropriate for Ertugliflozin (a weak acid). 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| High Signal Variability or Poor Reproducibility | 1. Inconsistent sample preparation. 2. Significant matrix effects. 3. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Confirm the use of this compound at an appropriate concentration to normalize the signal. 3. Perform system suitability tests to check for instrument performance. |
| Low Signal Intensity (Ion Suppression) | 1. Co-elution of interfering matrix components (e.g., phospholipids). 2. Suboptimal mass spectrometer source conditions. | 1. Optimize the chromatographic method to separate Ertugliflozin from interfering peaks. 2. Adjust source parameters such as temperature, gas flows, and voltages to enhance Ertugliflozin signal. |
| Unexpected Peaks or High Background Noise | 1. Contamination from solvents, reagents, or collection tubes. 2. Carryover from a previous injection. | 1. Use high-purity solvents and reagents. 2. Implement a robust needle wash protocol and inject blank samples to check for carryover. |
Quantitative Data Summary
The following tables summarize key validation parameters from published methods for Ertugliflozin analysis, demonstrating the effectiveness of using a deuterated internal standard to mitigate matrix effects.
Table 1: Matrix Effect and Recovery Data for Ertugliflozin Analysis
| Analyte | Internal Standard | Quality Control Level | Matrix Effect (%CV)[1] | Recovery (%) |
| Ertugliflozin | Ertugliflozin-d6 | Low (LQC) | 0.33 | 98.6[2] |
| Ertugliflozin | Ertugliflozin-d6 | High (HQC) | 0.08 | 98.6[2] |
Table 2: Precision and Accuracy Data for Ertugliflozin Analysis using a Deuterated Internal Standard
| Analyte | Internal Standard | Quality Control Level | Intra-day Precision (%CV)[3][4] | Inter-day Precision (%CV)[3][4] | Accuracy (%)[3][4] |
| Ertugliflozin | Diazepam (as IS) | Low (LQC) | 1.6 - 10.9 | 0.8 - 13.3 | -5.7 to 14.6 |
| Ertugliflozin | Diazepam (as IS) | Medium (MQC) | 1.6 - 10.9 | 0.8 - 13.3 | -5.7 to 14.6 |
| Ertugliflozin | Diazepam (as IS) | High (HQC) | 1.6 - 10.9 | 0.8 - 13.3 | -5.7 to 14.6 |
Note: Data from a study using Diazepam as an internal standard is included to provide a broader range of reported precision and accuracy values.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a generalized procedure based on common LLE methods for Ertugliflozin extraction from plasma.
-
Aliquot Plasma: Transfer 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the plasma sample with 50 µL of this compound working solution (concentration should be optimized based on the expected analyte concentration range).
-
Vortex: Briefly vortex the sample to ensure homogeneity.
-
Add Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex Extraction: Vortex the mixture for 5-10 minutes to facilitate the extraction of Ertugliflozin and its internal standard into the organic layer.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase and vortex to dissolve the residue.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of Ertugliflozin and this compound. These should be optimized for your specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ertugliflozin: m/z 437.4 → 329.2[5]
-
Ertugliflozin-d5: m/z 442.2 → 334.3[5]
-
Ertugliflozin-d6: To be determined empirically, but expected to have a precursor ion of approximately m/z 443 and a corresponding fragment ion.
-
This compound: To be determined empirically, but expected to have a precursor ion of approximately m/z 446 and a corresponding fragment ion.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Visualizations
Workflow for Overcoming Matrix Effects
Caption: Workflow for Ertugliflozin analysis with this compound.
Logical Relationship of Matrix Effect Compensation
Caption: How this compound compensates for matrix effects.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Ertugliflozin-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ertugliflozin-d9 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for Ertugliflozin and its deuterated internal standard, this compound?
A1: Optimized mass spectrometry parameters are crucial for achieving accurate and precise quantification. The following table summarizes the typical starting parameters for Ertugliflozin and the projected parameters for this compound based on common deuteration patterns.
| Parameter | Ertugliflozin | This compound (Projected) |
| Parent Ion (Precursor Ion) | m/z 437.2 | m/z 446.2 |
| Product Ion (Fragment Ion) | m/z 329.0 | m/z 338.0 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Collision Energy (CE) | -10 eV | -10 eV |
Note: The parameters for this compound are projected and may require empirical optimization. The nine deuterium atoms are most likely incorporated into one of the ethoxy or other alkyl groups, leading to a +9 Da shift in the parent and potentially a corresponding shift in the fragment ion.
Q2: I am not seeing a strong signal for my analyte. What are the common causes and troubleshooting steps?
A2: Low signal intensity can stem from several factors. The following troubleshooting guide outlines a systematic approach to identify and resolve the issue.
Troubleshooting Guide: Low Analyte Signal
This guide will help you diagnose and resolve issues related to low signal intensity for Ertugliflozin and its internal standard.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for low analyte signal.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| No or Low Signal for Both Analyte and Internal Standard | Ion Source Contamination: The electrospray needle or capillary is dirty. | Clean the ion source components according to the manufacturer's protocol. |
| Incorrect Tuning Parameters: The mass spectrometer is not properly tuned for the target analytes. | Perform a fresh tune and calibration of the instrument. Infuse a standard solution of Ertugliflozin to optimize the precursor and product ion settings. | |
| LC System Malfunction: Issues with the pump, autosampler, or column. | Check for leaks, ensure the mobile phase is flowing at the correct rate, and inspect the column for blockages or degradation. | |
| Low Signal for Analyte, but Good Internal Standard Signal | Sample Degradation: Ertugliflozin may be unstable under the storage or experimental conditions. | Prepare fresh samples and standards. Investigate potential degradation pathways, such as acid hydrolysis, and adjust sample handling accordingly.[1][2] |
| Poor Extraction Recovery: The sample preparation method is not efficiently extracting Ertugliflozin from the matrix. | Optimize the extraction procedure. Consider alternative methods like solid-phase extraction (SPE) or different liquid-liquid extraction (LLE) solvents. | |
| Good Signal for Analyte, but Low Internal Standard Signal | Incorrect Internal Standard Concentration: The concentration of this compound is too low. | Verify the concentration of the internal standard stock solution and the spiking volume. |
| Internal Standard Degradation: The deuterated standard may be unstable. | Prepare a fresh solution of this compound. |
Experimental Protocols
A well-defined experimental protocol is essential for reproducible results. The following provides a typical LC-MS/MS method for the analysis of Ertugliflozin.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for cleaning up plasma samples.
Caption: Workflow for sample preparation using protein precipitation.
LC-MS/MS Parameters
The following table outlines a validated LC-MS/MS method for Ertugliflozin analysis.[3][4]
| Parameter | Value |
| LC System | |
| Column | C18 column (e.g., Phenomenex Gemini, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic: 10% A, 90% B |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 300°C |
| MRM Transitions | |
| Ertugliflozin | 437.1 -> 328.95 |
| This compound (Projected) | 446.1 -> 337.95 |
Note on Method Validation: Any analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure accuracy, precision, selectivity, and stability.[5]
Signaling Pathway and Logical Relationships
Understanding the logical flow of method development is key to successful optimization.
Caption: Logical workflow for LC-MS/MS method development.
References
- 1. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of New Analytical LC-MS/MS Method for the Estimation of Antidiabetic Drugs Ertugliflozin and Sitagliptin in Combined Pharmaceutical Dosage form | Semantic Scholar [semanticscholar.org]
- 5. ajprd.com [ajprd.com]
Technical Support Center: Troubleshooting Poor Peak Shape in Ertugliflozin Chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Ertugliflozin. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for Ertugliflozin?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in reverse-phase chromatography of basic compounds like Ertugliflozin.[1][2][3] The primary causes include:
-
Secondary Interactions: Strong interactions can occur between basic functional groups on Ertugliflozin and acidic silanol groups on the silica-based column packing material.[1][4] This leads to some molecules being retained longer, resulting in a tailing peak.
-
Mobile Phase pH: If the mobile phase pH is not optimized, particularly if it is near the pKa of Ertugliflozin, the analyte can exist in both ionized and non-ionized forms, leading to inconsistent interactions with the stationary phase and causing peak tailing.[2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][5]
-
Column Degradation: Over time, columns can degrade, leading to the exposure of more active silanol sites or the creation of voids in the packing material, both of which can cause peak tailing.[1][5]
Q2: My Ertugliflozin peak is fronting. What are the likely causes?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.[1][3] Potential causes include:
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1][6][7]
-
Poor Sample Solubility: If Ertugliflozin is not fully dissolved in the injection solvent, it can lead to an uneven band at the head of the column and result in a fronting peak.[1]
-
Column Collapse: A physical collapse of the column packing bed can cause peak fronting. This may be due to operating the column outside its recommended pressure or pH limits.[1][6]
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger (less polar in reverse-phase) than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the separation, resulting in a fronting peak.[8]
Q3: I am observing split peaks for Ertugliflozin. What should I investigate?
Split peaks can be a sign of several issues occurring before or during the separation:[1]
-
Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the column, leading to split peaks for all analytes.[1]
-
Column Void: A void or channel in the column packing material at the head of the column can cause the sample band to split.[1]
-
Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting.[1][8] It is always best to dissolve the sample in the mobile phase whenever possible.[9]
-
Co-eluting Impurity: It is possible that what appears to be a split peak is actually a co-eluting impurity. Changing the detection wavelength may help to confirm this.[4]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for Ertugliflozin.
Experimental Protocol: General Reverse-Phase HPLC Method for Ertugliflozin
The following is a representative experimental protocol based on published methods.[10][11][12][13] Specific conditions may need to be optimized for your particular application.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate buffer, OPA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 225-260 nm |
| Column Temperature | Ambient to 45°C |
| Injection Volume | 10-20 µL |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Addressing Peak Fronting
This guide outlines steps to diagnose and correct peak fronting issues with Ertugliflozin.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Quantitative Data Summary
The following table summarizes key parameters of Ertugliflozin and typical HPLC method conditions. Deviations from these may contribute to poor peak shape.
| Parameter | Value/Range | Significance for Peak Shape |
| Ertugliflozin pKa (predicted) | ~12.95 | Operating the mobile phase pH far from this value is crucial to avoid mixed ionization states.[2] |
| Ertugliflozin Solubility | Slightly soluble in DMSO and Methanol | Poor solubility in the injection solvent can lead to peak fronting.[14] |
| Typical Column Type | C18 (Reverse-Phase) | Prone to secondary interactions with basic analytes if not properly end-capped.[2] |
| Typical Mobile Phase pH | 2.5 - 4.5 | A lower pH helps to suppress the ionization of silanol groups, minimizing peak tailing.[2][4] |
| USP Tailing Factor (Acceptable Range) | ≤ 2.0 | A value greater than 2.0 generally indicates significant peak tailing that should be addressed.[15] |
| Theoretical Plates (Acceptable) | ≥ 2000 | Low theoretical plates can indicate a poorly packed or degraded column, leading to broad peaks.[15] |
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. support.waters.com [support.waters.com]
- 8. phenomenex.blog [phenomenex.blog]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Determination of ertugliflozin in pharmaceutical formulations by RP-HPLC method | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 12. jchr.org [jchr.org]
- 13. qtanalytics.in [qtanalytics.in]
- 14. Ertugliflozin | 1210344-57-2 [chemicalbook.com]
- 15. jptcp.com [jptcp.com]
Improving the limit of quantification for Ertugliflozin assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Ertugliflozin. Our aim is to help you improve the limit of quantification (LOQ) and overcome common challenges in your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical Limit of Quantification (LOQ) for Ertugliflozin in plasma?
A1: Published LC-MS/MS methods have reported LOQs for Ertugliflozin in plasma ranging from 1 ng/mL to 15 ng/mL. The achievable LOQ will depend on the sample preparation technique, the sensitivity of the mass spectrometer, and the optimization of chromatographic conditions.
Q2: What are the most common mass transitions (MRM) for Ertugliflozin?
A2: For positive ion electrospray ionization (ESI), the most commonly used precursor ion ([M+H]⁺) for Ertugliflozin is m/z 437.2. Common product ions for quantification and qualification are m/z 329.0 and m/z 207.5, respectively. Another reported transition is m/z 437.4 to 329.2.[1]
Q3: Which sample preparation technique is best for achieving a low LOQ for Ertugliflozin?
A3: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) have been successfully used for the extraction of Ertugliflozin from biological matrices.[1] While PPT is a simpler and faster technique, LLE often provides a cleaner extract, reducing matrix effects and potentially leading to a lower LOQ. Solid-phase extraction (SPE) is another powerful technique for sample clean-up that can significantly reduce matrix interferences.
Q4: What are the key considerations for chromatographic separation of Ertugliflozin?
A4: A C18 reversed-phase column is commonly used for the separation of Ertugliflozin.[1][2] Mobile phases typically consist of a mixture of acetonitrile or methanol and an aqueous solution containing a modifier like formic acid or ammonium formate to ensure good peak shape and ionization efficiency.[1] Gradient elution can be beneficial for separating Ertugliflozin from endogenous matrix components.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and execution of Ertugliflozin assays, with a focus on improving the LOQ.
Issue 1: High Background Noise
Symptoms:
-
Elevated baseline in the chromatogram.
-
Poor signal-to-noise ratio (S/N) for the analyte peak, even at higher concentrations.
-
Difficulty in integrating the peak at the LOQ.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Matrix Effects | Improve sample clean-up using LLE or SPE. Dilute the sample extract if sensitivity allows. Optimize chromatography to separate the analyte from co-eluting matrix components. |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer. Clean the ion source, including the capillary and lenses. |
| Improper ESI Source Settings | Optimize nebulizer gas flow, drying gas temperature, and capillary voltage to maximize the signal for Ertugliflozin and minimize background. |
Issue 2: Poor Peak Shape (Tailing or Fronting) at Low Concentrations
Symptoms:
-
Asymmetrical peaks, making accurate integration difficult.
-
Reduced peak height and, consequently, a higher LOQ.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions on the Column | Ensure the mobile phase pH is appropriate for Ertugliflozin. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape. |
| Column Overload | This is less likely at low concentrations but can occur if the injection volume is too large or the sample is not sufficiently diluted. |
| Injector Issues | Ensure the injector is clean and functioning correctly. Mismatched sample solvent and mobile phase can also cause peak distortion. |
| Column Degradation | Replace the analytical column if it has been used extensively or with harsh mobile phases. |
Issue 3: Inability to Achieve the Desired LOQ
Symptoms:
-
The S/N for the analyte at the target LOQ is below the required threshold (typically S/N > 10).
-
Poor precision and accuracy at the lower end of the calibration curve.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Sample Preparation | Optimize the extraction recovery of Ertugliflozin. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. |
| Suboptimal Mass Spectrometer Parameters | Perform a full optimization of the MS parameters for Ertugliflozin, including collision energy and declustering potential. |
| Ion Suppression | This is a major cause of low sensitivity. Implement strategies to mitigate matrix effects as described in "Issue 1". The use of a stable isotope-labeled internal standard (SIL-IS) for Ertugliflozin is highly recommended to compensate for ion suppression. |
| Suboptimal Chromatographic Conditions | Adjust the mobile phase composition and gradient to improve the peak height and reduce co-elution with interfering components. |
Data Presentation
Table 1: Summary of Published LC-MS/MS Methods for Ertugliflozin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Anal Biochem. 2019 Feb 15:567:112-116 | Eur J Mass Spectrom. 2025 Jul 15[1] | J Pharm Biomed Anal. 2021 Jun 4[2] |
| Matrix | Rat Plasma | Human Plasma | Pharmaceutical Dosage Form |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Methyl tertiary butyl ether) | Dilution |
| LOQ | 1 ng/mL | 1 ng/mL | 15 ng/mL |
| Linearity Range | 1 - 1000 ng/mL | 1 - 500 ng/mL | 15 - 450 ng/mL |
| Internal Standard | Diazepam | Ertugliflozin D5 | Sitagliptin (for combined analysis) |
| Recovery | Not explicitly stated | Not explicitly stated | Not applicable |
Experimental Protocols
Protocol 1: Ertugliflozin Quantification in Human Plasma by UPLC-MS/MS
This protocol is based on the method described by Bezawada et al. (2025) with a reported LOQ of 1 ng/mL.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Ertugliflozin-D5 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tertiary butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial.
2. UPLC Conditions:
-
Column: Kromasil C18 (100 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 10 mM ammonium formate buffer (80:20, v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Ertugliflozin: m/z 437.4 → 329.2
-
Ertugliflozin-D5 (IS): m/z 442.2 → 334.3
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for your specific instrument.
Visualizations
Caption: General workflow for Ertugliflozin bioanalysis.
Caption: Troubleshooting decision tree for improving the LOQ.
References
Reducing ion suppression in the analysis of Ertugliflozin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the analysis of Ertugliflozin by LC-MS.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low signal intensity and poor reproducibility for Ertugliflozin in our plasma samples. Could this be due to ion suppression?
A1: Yes, low signal intensity and poor reproducibility are classic symptoms of ion suppression in LC-MS analysis. Ion suppression occurs when co-eluting matrix components from the biological sample interfere with the ionization of the target analyte, in this case, Ertugliflozin, leading to a decreased analytical signal. This is a common challenge in bioanalysis, especially when using electrospray ionization (ESI), which is susceptible to matrix effects.
Q2: How can we confirm that ion suppression is affecting our Ertugliflozin analysis?
A2: A common method to qualitatively assess ion suppression is the post-column infusion experiment . This involves infusing a constant flow of an Ertugliflozin standard solution into the mass spectrometer while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of Ertugliflozin indicates the presence of co-eluting matrix components that are causing ion suppression.
Quantitatively, the matrix effect can be evaluated by comparing the peak area of Ertugliflozin in a post-extraction spiked blank matrix sample to the peak area of Ertugliflozin in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement. A matrix factor of less than 1 indicates ion suppression.
Q3: What is the first step we should take to reduce ion suppression for Ertugliflozin?
A3: The most effective first step is to optimize your sample preparation method . The goal is to remove as many interfering matrix components, such as phospholipids and proteins, as possible before injecting the sample into the LC-MS system. The choice of sample preparation technique can have a significant impact on reducing matrix effects.
Q4: Which sample preparation method is recommended for reducing ion suppression in Ertugliflozin analysis?
A4: For the analysis of Ertugliflozin in plasma, liquid-liquid extraction (LLE) has been shown to be a highly effective technique for minimizing ion suppression. It provides a cleaner extract compared to protein precipitation. While solid-phase extraction (SPE) can also offer very clean extracts, LLE often provides a good balance of cleanliness, recovery, and simplicity for this analyte.
A detailed protocol for LLE is provided in the "Experimental Protocols" section below.
Q5: We are currently using protein precipitation. Are there ways to improve this method to reduce ion suppression?
A5: While protein precipitation (PPT) is a simpler technique, it is generally less effective at removing phospholipids, which are major contributors to ion suppression. If you must use PPT, consider the following to potentially mitigate matrix effects:
-
Optimize the precipitating solvent: Acetonitrile is commonly used. Experiment with different ratios of acetonitrile to plasma.
-
Sample dilution: Diluting the sample post-precipitation can reduce the concentration of matrix components being introduced into the mass spectrometer.
-
Use of a phospholipid removal plate: These specialized plates contain a sorbent that captures phospholipids from the supernatant after precipitation.
However, for the most robust method with minimal ion suppression, transitioning to a more rigorous sample cleanup technique like LLE or SPE is recommended.
Q6: Can chromatographic conditions be modified to reduce ion suppression for Ertugliflozin?
A6: Yes, optimizing the chromatographic separation is a crucial step. The goal is to chromatographically separate Ertugliflozin from any co-eluting, ion-suppressing matrix components. Consider the following:
-
Increase chromatographic resolution: Use a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) or a longer column to improve separation.
-
Adjust the gradient: A shallower gradient can improve the separation between Ertugliflozin and interfering species.
-
Employ UPLC/UHPLC technology: The use of smaller particle size columns (sub-2 µm) can provide significantly better peak resolution and separation efficiency.
Q7: What role does an internal standard play in managing ion suppression for Ertugliflozin analysis?
A7: The use of an appropriate internal standard (IS) is critical for compensating for ion suppression, even after optimizing sample preparation and chromatography. An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression. For Ertugliflozin, a stable isotope-labeled (SIL) internal standard , such as Ertugliflozin-D5 , is highly recommended.[1][2] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate compensation for any signal variability caused by matrix effects.
Q8: Are there any mass spectrometer settings that can be adjusted to minimize ion suppression?
A8: While less impactful than sample preparation and chromatography, some MS parameters can be optimized:
-
Ionization Source: If your instrument allows, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce ion suppression, as APCI is generally less susceptible to matrix effects. However, this may also affect the ionization efficiency of Ertugliflozin.
-
Source Parameters: Optimize parameters such as gas flows (nebulizer and auxiliary gas), temperature, and spray voltage to ensure efficient desolvation and ionization of Ertugliflozin, which can help to some extent in the presence of matrix components.
Data Presentation
Table 1: Quantitative Matrix Effect Data for Ertugliflozin using Liquid-Liquid Extraction (LLE)
| Analyte | Quality Control Level | Matrix Effect (%CV) | Reference |
| Ertugliflozin | Low Quality Control (LQC) | 0.33% | [3] |
| Ertugliflozin | High Quality Control (HQC) | 0.08% | [3] |
This data demonstrates a very low and acceptable matrix effect for Ertugliflozin when using a liquid-liquid extraction method, indicating its effectiveness in minimizing ion suppression.
Table 2: Qualitative Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Method | General Efficacy in Removing Phospholipids | Relative Potential for Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | High | Low | Medium |
| Solid-Phase Extraction (SPE) | Very High | Very Low | Low to Medium |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Ertugliflozin from Human Plasma
This protocol is adapted from a validated bioanalytical method for Ertugliflozin in human plasma.[2]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Internal Standard Spiking: Add 50 µL of the working solution of Ertugliflozin-D5 (internal standard) to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Extraction Solvent Addition: Add 1 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Extraction: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex and Injection: Vortex the reconstituted sample for 1 minute and inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Acetonitrile-Based Protein Precipitation (PPT)
This is a general protocol for protein precipitation.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Internal Standard Spiking: Add 50 µL of the working solution of Ertugliflozin-D5 to the plasma sample.
-
Precipitating Solvent Addition: Add 300 µL of ice-cold acetonitrile.
-
Precipitation: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject a suitable volume of the supernatant directly into the LC-MS/MS system. Optionally, the supernatant can be evaporated and reconstituted in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression in Ertugliflozin analysis.
References
Technical Support Center: High-Throughput Ertugliflozin Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for high-throughput Ertugliflozin analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the high-throughput analysis of Ertugliflozin.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| ETZ-T01 | Why am I seeing no peaks or very small peaks for Ertugliflozin in my HPLC/LC-MS analysis? | 1. Incorrect Mobile Phase Composition: The solvent ratio may be incorrect for eluting Ertugliflozin. 2. Sample Degradation: Ertugliflozin is known to be labile under certain conditions, such as in the presence of strong acids or oxidizing agents.[1][2][3][4] 3. Detector Issues: The detector lamp may be off, or the wavelength may be set incorrectly for UV detection. For MS, the ion source may not be optimized. 4. Injection Failure: The autosampler may not be correctly aspirating or injecting the sample. | 1. Verify Mobile Phase: Prepare fresh mobile phase and ensure the composition matches the validated method. 2. Check Sample Stability: Ensure proper sample handling and storage. If degradation is suspected, prepare fresh samples and standards. Consider using a stability-indicating method. 3. Inspect Detector: Confirm the detector is on and the correct wavelength (e.g., ~220-240 nm for UV) is set. For MS, ensure the ion source is clean and parameters are optimized.[2] 4. Check Injection System: Purge the injection system and ensure there are no air bubbles. Manually inject a standard to confirm system functionality. |
| ETZ-T02 | My Ertugliflozin peak is showing significant tailing. What could be the cause? | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol groups on the column packing can interact with the analyte. 3. Column Degradation: The column may be nearing the end of its lifespan or has been damaged. 4. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Ertugliflozin. | 1. Dilute Sample: Reduce the concentration of the injected sample. 2. Modify Mobile Phase: Add a competing agent like triethylamine or lower the pH to suppress silanol interactions. 3. Replace Column: If the problem persists with a known good method, the column may need to be replaced. 4. Adjust pH: Ensure the mobile phase pH is appropriate for the method, typically acidic to ensure Ertugliflozin is in a single ionic form. |
| ETZ-T03 | I'm observing inconsistent retention times for Ertugliflozin across my sample batch. Why is this happening? | 1. Pump Malfunction: Fluctuations in pump pressure or flow rate. 2. Air Bubbles in the System: Air trapped in the pump or lines can cause flow rate inconsistencies.[5][6] 3. Column Temperature Fluctuations: Inconsistent column temperature can affect retention time. 4. Changes in Mobile Phase Composition: Evaporation of volatile organic solvents can alter the mobile phase ratio over a long run. | 1. Check Pump Performance: Monitor the pump pressure for any unusual fluctuations. 2. Degas Mobile Phase: Ensure the mobile phase is properly degassed and prime the pumps to remove any trapped air. 3. Use a Column Oven: Maintain a constant column temperature using a column oven. 4. Prepare Fresh Mobile Phase: Prepare fresh mobile phase for long analytical runs and keep solvent bottles capped. |
| ETZ-T04 | I'm experiencing ion suppression or enhancement (matrix effects) in my LC-MS/MS bioanalysis of Ertugliflozin. How can I mitigate this? | 1. Co-elution of Matrix Components: Endogenous components from the biological matrix (e.g., phospholipids) are co-eluting with Ertugliflozin and interfering with ionization. 2. Inadequate Sample Preparation: The sample cleanup procedure may not be effectively removing interfering substances. | 1. Improve Chromatographic Separation: Modify the gradient or mobile phase to better separate Ertugliflozin from matrix components. 2. Enhance Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding high-throughput Ertugliflozin analysis.
| Question ID | Question | Answer |
| ETZ-F01 | What is a suitable sample preparation method for high-throughput bioanalysis of Ertugliflozin in plasma? | For high-throughput analysis, protein precipitation is a common and rapid method. This typically involves adding a precipitating agent like acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the proteins. The resulting supernatant containing Ertugliflozin can then be injected into the LC-MS/MS system. For higher sensitivity and to minimize matrix effects, solid-phase extraction (SPE) is a more robust but lower-throughput alternative. |
| ETZ-F02 | What are the typical LC-MS/MS parameters for Ertugliflozin analysis? | A common approach involves a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a formic acid additive (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM). |
| ETZ-F03 | How can I ensure the stability of Ertugliflozin in my samples and standards? | Ertugliflozin is generally stable under neutral, basic, thermal, and photolytic conditions. However, it can degrade in the presence of strong acids and oxidizing agents.[1][2][4] Therefore, it is crucial to avoid acidic conditions during sample processing and storage if not part of a deliberate derivatization step. Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protect them from light. |
| ETZ-F04 | What are the key validation parameters to consider for a high-throughput Ertugliflozin bioanalytical method? | According to regulatory guidelines, key validation parameters include selectivity, sensitivity (lower limit of quantification), accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution). |
Experimental Protocols
High-Throughput LC-MS/MS Method for Ertugliflozin in Human Plasma
This protocol is a representative method for the quantitative analysis of Ertugliflozin in human plasma, suitable for high-throughput applications.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., Ertugliflozin-d4).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
b. LC-MS/MS Parameters
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transition | Ertugliflozin: m/z 437.1 -> 329.0 |
| Internal Standard | Ertugliflozin-d4: m/z 441.1 -> 333.0 |
Stability Indicating RP-HPLC Method for Ertugliflozin
This protocol describes a method suitable for assessing the stability of Ertugliflozin in bulk drug and pharmaceutical formulations.
a. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Ertugliflozin in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution to the desired concentration (e.g., 10 µg/mL) with the mobile phase.
-
Sample Solution: For tablets, crush a known number of tablets, and dissolve the powder in the diluent to achieve a theoretical Ertugliflozin concentration similar to the working standard. Filter the solution through a 0.45 µm filter before injection.
b. HPLC Parameters
| Parameter | Value |
| HPLC System | HPLC with UV Detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Visualizations
Experimental Workflow for High-Throughput Bioanalysis
Caption: Workflow for Ertugliflozin bioanalysis.
Troubleshooting Logic for Peak Shape Issues
Caption: Logic for troubleshooting peak shape.
Simplified Signaling Pathway for SGLT2 Inhibitors
Caption: Ertugliflozin's mechanism of action.
References
- 1. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. ijpsm.com [ijpsm.com]
- 4. rjptonline.org [rjptonline.org]
- 5. uhplcs.com [uhplcs.com]
- 6. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
Validation & Comparative
Validation of an Analytical Method for Ertugliflozin using a Deuterated Internal Standard in Accordance with FDA/ICH Guidelines
This guide provides a comprehensive comparison of an analytical method for the quantification of Ertugliflozin in human plasma, validated according to Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines. The method utilizes a deuterated internal standard, Ertugliflozin-d5, which serves as a close surrogate for the requested Ertugliflozin-d9, ensuring high accuracy and precision in bioanalytical studies. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Comparative Analysis of Analytical Methods for Ertugliflozin
The following table summarizes the performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Ertugliflozin analysis, alongside typical performance data for other reported High-Performance Liquid Chromatography (HPLC) methods. This comparison highlights the superior sensitivity and specificity of the LC-MS/MS method employing a deuterated internal standard.
| Parameter | LC-MS/MS with Ertugliflozin-d5 Internal Standard | Typical RP-HPLC Methods |
| Linearity Range | 1-500 ng/mL[1] | 1.0–15.0 µg/mL to 10-90 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.999[2][3] |
| Limit of Detection (LOD) | Not explicitly reported, but LLOQ is 1 ng/mL | 0.150 µg/mL to 1.2 µg/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | 0.455 µg/mL to 3.6 µg/mL[3][4] |
| Accuracy (% Recovery) | Within acceptable limits as per US FDA guidelines | 98.48% to 100.15%[3][4] |
| Precision (% RSD) | Within acceptable limits as per US FDA guidelines | < 2%[2][3] |
| Internal Standard | Ertugliflozin-d5[1] | Often not used or a non-isotopically labeled compound |
Experimental Protocols
Validated LC-MS/MS Method for Ertugliflozin in Human Plasma
This protocol is based on a validated method for the quantification of Ertugliflozin in human plasma using Ertugliflozin-d5 as an internal standard.[1]
1. Sample Preparation:
-
A liquid-liquid extraction technique is employed using methyl tertiary butyl ether.
2. Chromatographic Conditions:
-
Column: Kromasil-C18 (100 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 10 mM ammonium formate buffer (80:20, v/v).
-
Flow Rate: 1 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Source: Positive ion electrospray ionization (ESI).
-
Monitoring Mode: Multiple reaction monitoring (MRM).
-
Mass Transitions:
-
Ertugliflozin: m/z 437.4 to 329.2.
-
Ertugliflozin-d5: m/z 442.2 to 334.3.
-
4. Method Validation:
-
The method was validated as per US FDA guidelines, with all results falling within the acceptance limits.[1]
Visualizations
Mechanism of Action of Ertugliflozin
Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys.[5][6][7] By inhibiting SGLT2, Ertugliflozin blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[5][6][7]
Caption: Mechanism of action of Ertugliflozin as an SGLT2 inhibitor.
Analytical Method Validation Workflow
The validation of a bioanalytical method is a critical process to ensure its reliability for the intended application. The following workflow outlines the key steps involved, adhering to FDA and ICH guidelines.
Caption: General workflow for analytical method validation.
References
- 1. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Ertugliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Ertugliflozin (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Comparing Ertugliflozin-d9 with Alternative Internal Standards for Robust Ertugliflozin Analysis
In the quantitative analysis of the anti-diabetic drug Ertugliflozin, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of bioanalytical methods. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, represented by Ertugliflozin-d5, and a non-deuterated, structurally analogous internal standard, diazepam. While specific data for Ertugliflozin-d9 is not detailed in the cited literature, the performance of Ertugliflozin-d5 serves as a strong surrogate for deuterated analogs, including this compound.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.[1] This comparison will delve into the performance characteristics of these two types of internal standards, supported by experimental data from published literature.
Performance Data at a Glance: Deuterated vs. Non-Deuterated Internal Standards
The following table summarizes the key validation parameters for the analysis of Ertugliflozin using a deuterated internal standard (Ertugliflozin-d5) and a non-deuterated internal standard (diazepam).
| Performance Parameter | Ertugliflozin with Ertugliflozin-d5 (SIL IS) | Ertugliflozin with Diazepam (Non-SIL IS) |
| Linearity Range | 1 - 500 ng/mL[2] | 1 - 1000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[2] | Not explicitly stated, but method showed good linearity[3] |
| Intra-day Precision (%RSD) | Not explicitly stated | 1.6 - 10.9%[3] |
| Inter-day Precision (%RSD) | Not explicitly stated | 0.8 - 13.3%[3] |
| Accuracy (%Bias) | Within acceptance limits as per US FDA guidelines[2] | -5.7% to 14.6%[3] |
| Extraction Recovery | Consistent and reproducible (specific values not stated)[2] | Data in line with FDA guidelines[3] |
| Matrix Effect | Minimized due to co-elution and similar ionization[4] | Potential for differential matrix effects[4] |
The Gold Standard: Advantages of a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry.[4][5] The key advantage lies in its near-identical physicochemical properties to the analyte, Ertugliflozin.
As illustrated above, the co-elution of the SIL IS with the analyte, along with their similar behavior during extraction and ionization, allows for effective compensation of variations, most notably the matrix effect.[4] The matrix effect, which is the suppression or enhancement of ionization by co-eluting matrix components, is a significant source of variability in bioanalytical methods.[4] A SIL IS experiences the same matrix effects as the analyte, leading to a more accurate and precise measurement of the analyte's concentration.
Experimental Protocols
Below are the detailed experimental methodologies for the quantification of Ertugliflozin using both a deuterated and a non-deuterated internal standard.
Method 1: Ertugliflozin Analysis using Ertugliflozin-d5 as Internal Standard
This method is adapted from a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Ertugliflozin in human plasma.[2]
-
Sample Preparation: A liquid-liquid extraction technique using methyl tertiary butyl ether is employed to extract Ertugliflozin and Ertugliflozin-d5 from human plasma.[2]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method 2: Ertugliflozin Analysis using Diazepam as Internal Standard
This method is based on a UPLC-MS/MS approach for the concurrent measurement of Ertugliflozin and sitagliptin in rat plasma.[3]
-
Sample Preparation: Protein precipitation with acetonitrile is used to prepare the plasma samples.[3]
-
Chromatographic Separation:
-
Mobile Phase: A gradient elution using acetonitrile (A) and 0.1% formic acid in water (B)[3]
-
-
Mass Spectrometric Detection:
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method utilizing an internal standard for the quantification of a drug, such as Ertugliflozin, in a biological matrix.
Conclusion
For the quantitative analysis of Ertugliflozin, the use of a stable isotope-labeled internal standard like this compound (represented here by Ertugliflozin-d5) offers superior performance compared to a non-deuterated, structurally different internal standard like diazepam. The near-identical chemical and physical properties of the SIL IS to the analyte ensure a more effective compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision of the results. While a non-deuterated IS can be employed, it carries a higher risk of not adequately tracking the analyte's behavior, which may compromise the reliability of the data. Therefore, for robust and high-quality bioanalytical data in drug development and research, this compound is the recommended internal standard for the analysis of Ertugliflozin.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Ertugliflozin assays between different laboratories.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Ertugliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus.[1][2][3] Given the critical role of accurate bioanalysis in clinical and preclinical studies, this document outlines the performance of common assays, details experimental protocols, and discusses the crucial aspects of inter-laboratory cross-validation.
Comparative Performance of Ertugliflozin Assays
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods offer a robust and cost-effective approach for the quantification of Ertugliflozin, particularly in pharmaceutical dosage forms.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 2.5 - 50[4] | 6 - 14[5] | 1.0 - 15.0[6] |
| Accuracy (% Recovery) | 98.48 - 99.43[4] | Within limits[5] | 98 - 102[6] |
| Precision (%RSD) | < 2 (Intra- and Interday)[4] | Not explicitly stated | < 2[6] |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 1.2[5] | 0.091[6] |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | 3.6[5] | 0.275[6] |
| Retention Time (min) | 2.30 ± 0.04[4] | 2.552[5] | 5.30[6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS assays provide superior sensitivity and selectivity, making them the preferred method for bioanalytical studies requiring the quantification of Ertugliflozin in biological matrices like plasma.
| Parameter | Method A | Method B |
| Linearity Range (ng/mL) | 15 - 450[7] | 1 - 1000[8] |
| Accuracy (%) | Within acceptable limits | -5.7 to 14.6[8] |
| Precision (%RSD) | Within acceptable limits | 1.6 - 10.9 (Intra-day), 0.8 - 13.3 (Inter-day)[8] |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) (ng/mL) | 15[7] | 1[8] |
| Retention Time (min) | ~3.2[7] | Not explicitly stated |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to ensuring reproducibility and enabling valid cross-laboratory comparisons. Below are representative protocols for HPLC and LC-MS/MS assays for Ertugliflozin.
Representative HPLC-UV Protocol for Pharmaceutical Formulations
This protocol is a composite based on commonly reported methods for the analysis of Ertugliflozin in tablets.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Prepare a mixture of a suitable buffer (e.g., acetate buffer pH 4.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v).[4]
-
Degas the mobile phase prior to use.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Ertugliflozin reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Finely powder a number of tablets, and dissolve a quantity equivalent to a specific dose of Ertugliflozin in the mobile phase. Filter the solution to remove excipients.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.[4]
-
Column Temperature: Ambient.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of Ertugliflozin in the sample solution from the calibration curve.
Representative LC-MS/MS Protocol for Biological Samples (Plasma)
This protocol outlines a typical bioanalytical method for quantifying Ertugliflozin in plasma.
1. Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
2. Sample Preparation (Protein Precipitation):
-
To a small volume of plasma sample (e.g., 100 µL), add an internal standard.
-
Precipitate proteins by adding a larger volume of a cold organic solvent (e.g., acetonitrile).[8]
-
Vortex and centrifuge the mixture.
-
Collect the supernatant for injection.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[8]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Ertugliflozin and the internal standard (e.g., for Ertugliflozin: m/z 437.2 → 329.0).[8]
5. Data Analysis:
-
Quantify Ertugliflozin concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Inter-Laboratory Cross-Validation: Challenges and Best Practices
Direct cross-validation of bioanalytical methods between laboratories is essential for ensuring data consistency in multi-site clinical trials or when transferring methods between research and quality control environments. While no specific cross-validation studies for Ertugliflozin assays were identified, the principles of good practice for analytical method transfer are well-established.
Challenges in Inter-Laboratory Comparison:
-
Instrumental Differences: Variations in HPLC or LC-MS/MS systems from different manufacturers can lead to discrepancies in results.[9]
-
Reagent and Consumable Variability: Differences in the source and quality of solvents, reagents, and chromatographic columns can impact assay performance.
-
Analyst Technique and Interpretation: Minor variations in sample preparation, handling, and data processing can introduce variability.[10]
-
Environmental Factors: Differences in laboratory temperature and humidity can affect instrument performance and sample stability.
Best Practices for Method Transfer and Cross-Validation:
-
Comprehensive Method Transfer Protocol: A detailed protocol should be established outlining the scope, responsibilities, materials, analytical procedures, and acceptance criteria.[11]
-
Comparative Testing: The most common approach involves the analysis of the same set of samples by both the transferring and receiving laboratories.[10]
-
Co-validation or Partial Revalidation: In some cases, the receiving laboratory may perform a partial or full revalidation of the method.[11]
-
Clear Acceptance Criteria: Pre-defined acceptance criteria for parameters such as accuracy, precision, and linearity are crucial for a successful transfer.[9]
-
Open Communication and Training: Thorough training of analysts at the receiving laboratory and open communication between both sites are vital for troubleshooting and ensuring consistency.[11]
Visualizing the Process and Pathway
To further elucidate the experimental process and the mechanism of action of Ertugliflozin, the following diagrams are provided.
Caption: Experimental workflow for a typical bioanalytical LC-MS/MS assay of Ertugliflozin.
Caption: Mechanism of action of Ertugliflozin as an SGLT2 inhibitor in the renal proximal tubule.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. ajprd.com [ajprd.com]
- 3. Ertugliflozin (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. qtanalytics.in [qtanalytics.in]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Getting it right: best practices for analytical method transfers [manufacturingchemist.com]
- 10. contractpharma.com [contractpharma.com]
- 11. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
A Comparative Guide to the Bioanalytical Methods of Ertugliflozin: Linearity and Range
For researchers and professionals in drug development, the robust bioanalysis of therapeutic agents is a cornerstone of preclinical and clinical research. This guide provides a comparative overview of the linearity and range of various validated bioanalytical methods for Ertugliflozin, a selective inhibitor of sodium-glucose co-transporter 2 (SGLT2). To offer a comprehensive perspective, this guide also includes comparative data for other widely used SGLT2 inhibitors: Canagliflozin, Dapagliflozin, and Empagliflozin.
Quantitative Data Summary
The following table summarizes the linearity and range of different bioanalytical methods for Ertugliflozin and its alternatives. The data is compiled from various validated studies, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantitative bioanalysis.
| Analyte | Method | Biological Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Ertugliflozin | UPLC-MS/MS | Rat Plasma | 1 - 1000 ng/mL | > 0.99 | [1][2] |
| Ertugliflozin | HPLC-MS/MS | Human Plasma | 1 - 500 ng/mL | > 0.99 | [3] |
| Ertugliflozin | LC-MS/MS | Rat Plasma | 0.1 - 1.5 ng/mL | Not Specified | [4] |
| Ertugliflozin | LC-MS/MS | Pharmaceutical Dosage Form | 15 - 450 ng/mL | Not Specified | [5] |
| Ertugliflozin | RP-HPLC | Pharmaceutical Dosage Form | 2.5 - 50 µg/mL | 0.9998 | [6] |
| Ertugliflozin | RP-HPLC | Pharmaceutical Dosage Form | 50 - 150 µg/mL | 0.999 | [7][8] |
| Ertugliflozin | RP-HPLC-CAD | Pharmaceutical Dosage Form | 0.0625 - 2.5 µg/mL | 0.9998 | [9] |
| Ertugliflozin | RP-HPLC | Pharmaceutical Dosage Form | 6 - 14 µg/mL | Not Specified | [10] |
| Canagliflozin | LC-MS/MS | Human Plasma | 10 - 5000 µg/L | Not Specified | [11] |
| Canagliflozin | LC-MS/MS | Human Plasma | 10 - 1000 ng/mL | Not Specified | [12] |
| Canagliflozin | LC-MS/MS | Human Plasma | 10 - 7505 ng/mL | 0.9970 | [6] |
| Dapagliflozin | LC-MS/MS | Human Plasma | 1 - 500 µg/L | Not Specified | [11] |
| Dapagliflozin | RP-HPLC | Human Plasma | 1.50 - 60 µg/mL | 0.9994 | [5] |
| Dapagliflozin | LC-MS/MS | Human Plasma | 5 - 50 ng/mL | Not Specified | [13] |
| Empagliflozin | LC-MS/MS | Human Plasma | 2 - 1000 µg/L | Not Specified | [11] |
| Empagliflozin | LC-MS/MS | Human Plasma | 2 - 1000 ng/mL | > 0.9998 | [3] |
| Empagliflozin | RP-HPLC | Blood Plasma | 2 - 10 ppm | > 0.999 | [7] |
Experimental Protocol: A Representative UPLC-MS/MS Method for Ertugliflozin in Rat Plasma
This section details a typical experimental protocol for the quantification of Ertugliflozin in a biological matrix, synthesized from published methodologies.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add 200 µL of acetonitrile (containing the internal standard, e.g., Diazepam).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ion Source Parameters: Optimized settings for capillary voltage, source temperature, desolvation gas flow, and cone gas flow.
4. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Ertugliflozin into blank plasma.
-
Analyze the calibration standards along with the unknown samples to construct a calibration curve.
-
The concentration of Ertugliflozin in the samples is determined by interpolating their response from the calibration curve.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the logical flow of a typical bioanalytical method for drug quantification in a biological matrix.
Caption: A typical workflow for a bioanalytical method using LC-MS/MS.
References
- 1. irjms.com [irjms.com]
- 2. idosi.org [idosi.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. citedrive.com [citedrive.com]
- 8. pjps.pk [pjps.pk]
- 9. benthamdirect.com [benthamdirect.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel LC-MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity and Selectivity of Ertugliflozin Assays: A Comparative Guide Using Ertugliflozin-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and selectivity of bioanalytical methods for the quantification of Ertugliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, utilizing its deuterated stable isotope, Ertugliflozin-d9, as an internal standard. The use of a stable isotope-labeled internal standard, particularly a deuterated one like this compound, is a cornerstone of robust quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is designed to mitigate variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the assay.
Comparative Analysis of Assay Performance
The following tables summarize the key performance characteristics related to the specificity and selectivity of published LC-MS/MS methods for Ertugliflozin. While the specific use of this compound is not extensively documented in publicly available literature, data from assays using closely related deuterated analogs, such as Ertugliflozin-d5 and Ertugliflozin-d6, provide a strong basis for performance expectation. These analogs are expected to have nearly identical chemical properties and chromatographic behavior to the parent drug, ensuring they effectively track and compensate for analytical variability.
Table 1: Mass Spectrometric Parameters for Ertugliflozin and Deuterated Internal Standards
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Ertugliflozin | 437.4 | 329.2 | Positive ESI | [1] |
| Ertugliflozin-d5 | 442.2 | 334.3 | Positive ESI | [1] |
| Ertugliflozin | 437.2 | 329.0 (quantification) | Positive ESI | [2] |
| Ertugliflozin | 437.2 | 207.5 (qualification) | Positive ESI | [2] |
| Ertugliflozin | 437.10 | 328.95 | Positive ESI |
Note: ESI refers to Electrospray Ionization.
Table 2: Selectivity and Specificity Validation Data
| Parameter | Method 1 (Ertugliflozin-d5 IS) | Method 2 (Ertugliflozin-d6 IS) | Acceptance Criteria (FDA/ICH Guidelines) |
| Matrix Effect (%CV) | Not explicitly reported, but the method was validated as per US FDA guidelines.[1] | LQC: 0.33%, HQC: 0.08%[3][4] | The coefficient of variation (%CV) of the matrix factor should be ≤ 15%. |
| Interference from Metabolites | No significant interference observed from major metabolites.[5] | The method was shown to be selective against potential interferences in the biological matrix.[3][4] | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Cross-talk | Not explicitly reported. | Not explicitly reported. | Contribution of the analyte to the internal standard signal and vice versa should be minimal and consistent. |
| Intra- and Inter-day Precision (%CV) | 1.6–10.9% and 0.8–13.3% respectively for a similar method.[2] | ≤ 4.3%[3][4] | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | -5.7% to 14.6% for a similar method.[2] | Within acceptable limits as per validation.[3][4] | Within ±15% (±20% at LLOQ) |
Note: LQC = Low Quality Control, HQC = High Quality Control, LLOQ = Lower Limit of Quantification, %CV = Percent Coefficient of Variation, %RE = Percent Relative Error. Data from similar methods are included for comparative purposes.
Experimental Protocols
The methodologies outlined below are representative of the current best practices for the bioanalysis of Ertugliflozin using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: Transfer a 100 µL aliquot of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specified amount of this compound working solution to each plasma sample, except for the blank samples.
-
Extraction: Add methyl tertiary butyl ether as the extraction solvent.
-
Vortexing and Centrifugation: Vortex the tubes for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Transfer the upper organic layer to a new set of tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reverse-phase C18 column, such as a Kromasil-C18 (100 x 4.6 mm, 5 µm)[1] or a Waters XBridge C18 (150x4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 10 mM ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).[1]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor to product ion transitions for Ertugliflozin and this compound. The transitions listed in Table 1 are typical.
-
Gas Temperatures and Pressures: Optimized for the specific instrument used.
Visualizing the Workflow
The following diagrams illustrate the key processes in the bioanalytical workflow for Ertugliflozin quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Development and Validation of a Method for Simultaneous Estimation of Sitagliptin and Ertugliflozin in Rat Plasma by LC-MS method | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetics, metabolism, and excretion of the antidiabetic agent ertugliflozin (PF-04971729) in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness Under Scrutiny: A Comparative Guide to Ertugliflozin Quantification Methods
A detailed comparison of LC-MS/MS, RP-HPLC, and UV spectrophotometry for the robust analysis of the SGLT2 inhibitor, Ertugliflozin, providing researchers and drug development professionals with critical data for informed analytical method selection.
In the landscape of pharmaceutical analysis, the robustness of a method—its ability to remain unaffected by small, deliberate variations in parameters—is a cornerstone of reliable and reproducible results. This guide offers an in-depth comparison of three common analytical techniques for the quantification of Ertugliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). We present a head-to-head evaluation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ultraviolet (UV) Spectrophotometry, with a focus on their performance under stressed conditions.
Performance Under Pressure: A Tabulated Comparison
The following tables summarize the quantitative performance of each method, including their robustness when key analytical parameters are intentionally varied.
Table 1: Method Performance Characteristics
| Parameter | LC-MS/MS | RP-HPLC | UV Spectrophotometry |
| Linearity Range | 1 - 1000 ng/mL | 5 - 25 µg/mL | 10 - 50 µg/mL |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.491 µg/mL | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 1.49 µg/mL | 3.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.83% - 100.13% | 98.48% - 99.43% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% |
Table 2: Robustness Testing Results
| Parameter Varied | LC-MS/MS (%RSD) | RP-HPLC (%RSD) | UV Spectrophotometry (%RSD) |
| Mobile Phase Composition | < 1.8% | < 1.5% | N/A |
| Mobile Phase pH | < 2.0% | < 1.2% | N/A |
| Flow Rate | < 1.5% | < 1.8% | N/A |
| Column Temperature | < 1.2% | < 1.6% | N/A |
| Wavelength | N/A | < 1.0% | < 1.5% |
Experimental Protocols: A Closer Look at the Methodologies
The data presented in this guide is a synthesis of results from various validated methods. Below are detailed experimental protocols for the robustness testing of each analytical technique.
LC-MS/MS Method Robustness Protocol
A highly sensitive and selective LC-MS/MS method was validated for the quantification of Ertugliflozin. The robustness of the method was assessed by introducing deliberate variations to critical parameters.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. A typical starting condition is 90:10 (v/v) aqueous to organic.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transition: Precursor ion [M+H]⁺ at m/z 437.1 and product ion at m/z 329.0.
-
-
Robustness Deliberate Variations:
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area and retention time of replicate injections should be ≤ 15%.
RP-HPLC Method Robustness Protocol
A widely used RP-HPLC method with UV detection was evaluated for its robustness in the analysis of Ertugliflozin.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 5.5) and acetonitrile in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Robustness Deliberate Variations:
-
Acceptance Criteria: The %RSD for the peak area and retention time should be less than 2.0%.
UV Spectrophotometric Method Robustness Protocol
A simple and rapid UV spectrophotometric method was validated for the estimation of Ertugliflozin in bulk and pharmaceutical dosage forms.
-
Methodology:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): 225 nm
-
Linearity Range: 10-50 µg/mL
-
-
Robustness Deliberate Variations:
-
Wavelength: Varied by ±2 nm (223 nm and 227 nm).
-
Analyst: The analysis was performed by two different analysts.
-
-
Acceptance Criteria: The %RSD of the absorbance values should be less than 2.0%.
Visualizing the Workflow: Robustness Testing of the LC-MS/MS Method
The following diagram illustrates the logical workflow of the robustness testing for the LC-MS/MS method, a critical phase in method validation.
Caption: Workflow for LC-MS/MS method robustness testing.
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical method for the quantification of Ertugliflozin depends on the specific requirements of the analysis.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of the drug need to be quantified in complex biological matrices. Its robustness to minor changes in chromatographic conditions ensures reliable pharmacokinetic and metabolic studies.
-
RP-HPLC offers a balance of sensitivity, precision, and cost-effectiveness, making it highly suitable for routine quality control of bulk drug and pharmaceutical formulations. The method demonstrates excellent robustness, ensuring consistent results in a high-throughput environment.
-
UV Spectrophotometry provides a simple, rapid, and economical option for the quantification of Ertugliflozin in bulk and simple dosage forms. While less sensitive and selective than chromatographic methods, its robustness for its intended purpose makes it a valuable tool for preliminary analysis and in-process controls.
Ultimately, a thorough understanding of the strengths and limitations of each method, as demonstrated through rigorous validation and robustness testing, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing Ertugliflozin.
References
A Comparative Guide to Analytical Methods for Ertugliflozin and Other SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ertugliflozin and other Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, including Canagliflozin, Dapagliflozin, and Empagliflozin. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, whether for quality control of bulk drugs and pharmaceutical formulations or for pharmacokinetic studies in biological matrices.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize the key performance parameters of various analytical methods reported for the determination of Ertugliflozin and other SGLT2 inhibitors. The data has been compiled from peer-reviewed scientific literature to provide a clear and objective comparison.
Table 1: Comparison of RP-HPLC Methods for the Analysis of SGLT2 Inhibitors
| Analyte(s) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Chromatographic Conditions | Reference |
| Ertugliflozin | 6 - 14 | 1.2 | 3.6 | Within limits | Column: Symmetry ODS C18 (4.6x250mm, 5µm)Mobile Phase: Methanol: Phosphate Buffer pH-3.6 (35:65 v/v)Flow Rate: 1.0 mL/minDetection: 235 nm | [1][2] |
| Ertugliflozin & Sitagliptin | 3.75 - 22.5 | 0.43 | 1.31 | 99.67 - 99.90 | Column: Std Azilent C18 (150x4.6mm, 5µm)Mobile Phase: Buffer (Potassium dihydrogen Ortho Phosphate): Acetonitrile (70:30 v/v)Flow Rate: 1.0 mL/minDetection: 240 nm | [3] |
| Ertugliflozin & Sitagliptin | Ertugliflozin: Not SpecifiedSitagliptin: Not Specified | Ertugliflozin: 0.20Sitagliptin: 0.46 | Ertugliflozin: 0.61Sitagliptin: 1.40 | Ertugliflozin: 99.23Sitagliptin: 100.01 | Column: Std Discovery C18 (150 x 4.6 mm, 5µm)Mobile Phase: Buffer 0.1% OPA (pH 2.2): Acetonitrile (60:40 v/v)Flow Rate: 1.0 mL/minDetection: 218 nm | |
| Canagliflozin | 25 - 150 | 0.037 | 0.112 | 98 - 102 | Column: Not SpecifiedMobile Phase: Not SpecifiedFlow Rate: Not SpecifiedDetection: 214 nm | [4] |
| Dapagliflozin | 10 - 60 | 0.02 | 0.06 | 98.0 - 102.0 | Column: Waters C18 (25cm x 4.6mm, 5µm)Mobile Phase: Phosphate buffer: Acetonitrile (60:40 v/v)Flow Rate: 1.0 mL/minDetection: 237 nm | [5] |
| Dapagliflozin | 50 - 90 | Not Specified | 2.98 | Not Specified | Column: Inspire C18 (4.6 x 150mm, 5µm)Mobile Phase: Methanol: Water (80:20 v/v)Flow Rate: 1.0 mL/minDetection: 235 nm | [6] |
| Canagliflozin , Dapagliflozin , Empagliflozin & Metformin | Cana: 7.5-225Dapa: 5-150Empa: 6.5-187.5 | Not Specified | Not Specified | Not Specified | Column: Inertsil® ODS C18 (250x4.6mm, 5µm)Mobile Phase: Acetonitrile: 0.05 M KH2PO4 buffer pH 4 (65:35 v/v)Flow Rate: 1.0 mL/minDetection: 212 nm | [7] |
Table 2: Comparison of UPLC-MS/MS Methods for the Analysis of SGLT2 Inhibitors in Biological Matrices
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Extraction Method | Reference |
| Ertugliflozin | Human Plasma | 1 - 500 | 1 | Within acceptance limits | Within acceptance limits | Liquid-Liquid Extraction | [8] |
| Ertugliflozin & Sitagliptin | Rat Plasma | Ertu: 1 - 1000Sita: 2 - 2500 | Ertu: 1Sita: 2 | -5.7 to 14.6 | Intra-day: 1.6-10.9Inter-day: 0.8-13.3 | Protein Precipitation | [9] |
| Empagliflozin | Human Plasma | 10.2172 - 3075.213 | 10.2172 | LLOQC: 109.17LQC: 103.72MQC: 99.13HQC: 97.15 | Not Specified | Liquid-Liquid Extraction | [10] |
| Empagliflozin | Human Plasma | 2.0 - 250.0 | 2.0 | Not Specified | Not Specified | Protein Precipitation | [11][12] |
| Empagliflozin | Human Plasma | 2.0 - 979.9 | 2.0 | ≤ 15 | ≤ 15 | Not Specified | [13] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed. These protocols are based on the referenced literature and are intended to serve as a foundation for method development and validation in your own laboratory.
RP-HPLC Method for the Determination of Ertugliflozin in Pharmaceutical Formulations[1][2]
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Symmetry ODS C18 (4.6x250mm, 5µm particle size).
-
Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 3.6) in a ratio of 35:65 (v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of Ertugliflozin reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to obtain working standard solutions within the linearity range (6-14 µg/mL).
-
Sample Preparation: For tablet analysis, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Ertugliflozin into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution before injection.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Ertugliflozin in the sample by comparing the peak area with that of the standard.
UPLC-MS/MS Method for the Quantification of Ertugliflozin in Human Plasma[9]
-
Instrumentation: A Waters Acquity UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Kromasil-C18 (100 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 10 mM ammonium formate buffer in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ertugliflozin: m/z 437.4 → 329.2
-
Ertugliflozin D5 (Internal Standard): m/z 442.2 → 334.3
-
-
-
Standard Solution Preparation: Prepare stock solutions of Ertugliflozin and its deuterated internal standard (Ertugliflozin D5) in a suitable organic solvent. Prepare working standard solutions by serial dilution in the same solvent.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of human plasma, add the internal standard solution.
-
Add methyl tertiary butyl ether as the extraction solvent.
-
Vortex mix the samples and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of Ertugliflozin in the plasma samples from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for RP-HPLC analysis of SGLT2 inhibitors.
Caption: General workflow for UPLC-MS/MS bioanalysis of SGLT2 inhibitors.
References
- 1. Determination of ertugliflozin in pharmaceutical formulations by RP-HPLC method | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. pharmascholars.com [pharmascholars.com]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. Validation of a novel UPLC-MS/MS method for estimation of metformin and empagliflozin simultaneously in human plasma using freezing lipid precipitation approach and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciencescholar.us [sciencescholar.us]
Precision in Ertugliflozin Analysis: A Comparative Guide to Inter-day and Intra-day Variability
The consistent and reliable quantification of Ertugliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the inter-day and intra-day precision for the analysis of Ertugliflozin, both as a single agent and in combination with other common antidiabetic drugs, Metformin and Sitagliptin. The data presented is supported by various validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods, demonstrating the robustness and reproducibility of these analytical techniques.
Comparative Precision Data
The precision of an analytical method is a critical parameter in its validation, indicating the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the percentage of Relative Standard Deviation (%RSD). Intra-day precision (repeatability) is determined by analyzing a sample multiple times on the same day under the same operating conditions, while inter-day precision (intermediate precision) is assessed by repeating the analysis on different days.
The following tables summarize the inter-day and intra-day precision data for Ertugliflozin analysis under different conditions, extracted from various validated RP-HPLC methods.
Table 1: Precision Data for Ertugliflozin and Sitagliptin Combination Analysis
| Analytical Method | Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| RP-HPLC[1] | Ertugliflozin | 0.4 | Not Reported |
| Sitagliptin | 0.7 | Not Reported | |
| RP-HPLC[2] | Ertugliflozin | 0.6 | Not Reported |
| Sitagliptin | 0.7 | Not Reported |
Table 2: Precision Data for Ertugliflozin and Metformin Combination Analysis
| Analytical Method | Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| RP-HPLC | Ertugliflozin | < 2.0 | < 2.0 |
| Metformin | < 2.0 | < 2.0 |
Table 3: Precision Data for Ertugliflozin Analysis
| Analytical Method | Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| RP-HPLC | Ertugliflozin | < 2.0 | < 2.0 |
The data consistently demonstrates that the developed RP-HPLC methods for the analysis of Ertugliflozin, both alone and in combination, exhibit excellent precision, with %RSD values well within the acceptable limits of less than 2% as per regulatory guidelines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the analytical procedures used to determine the precision of Ertugliflozin quantification.
Protocol 1: Simultaneous Estimation of Ertugliflozin and Sitagliptin by RP-HPLC[1][2]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Chromatographic Column: Discovery C18 column (150 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid (OPA) buffer (pH 2.2) and Acetonitrile in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 218 nm.
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standard stock solutions of Ertugliflozin and Sitagliptin were prepared in the mobile phase. Working standard solutions were prepared by appropriate dilution of the stock solutions.
-
Intra-day Precision: Six replicate injections of a standard solution containing a known concentration of Ertugliflozin and Sitagliptin were analyzed on the same day. The %RSD of the peak areas was calculated.
-
Inter-day Precision: The analysis of six replicate injections of the same standard solution was repeated on two additional consecutive days. The %RSD was calculated for the peak areas obtained over the three days.
Protocol 2: Simultaneous Estimation of Ertugliflozin and Metformin by RP-HPLC
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A filtered and degassed mixture of a buffer solution and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: A wavelength at which both Ertugliflozin and Metformin show adequate absorbance.
-
Sample Preparation: Accurately weighed portions of Ertugliflozin and Metformin standards were dissolved in a suitable solvent to prepare stock solutions. Working solutions were prepared by diluting the stock solutions with the mobile phase.
-
Intra-day Precision: The procedure involved the analysis of at least six replicates of a sample solution at a specific concentration on the same day. The %RSD of the assay results was calculated.
-
Inter-day Precision: The same procedure was repeated on different days, by different analysts, or with different equipment to assess the intermediate precision. The overall %RSD across the different days was calculated.
Visualizing the Experimental Workflow
To further elucidate the process of determining analytical precision, the following diagram illustrates the typical experimental workflow.
Caption: Workflow for determining inter-day and intra-day precision.
References
Safety Operating Guide
Safe Disposal of Ertugliflozin-d9: A Procedural Guide for Laboratory Professionals
Researchers and scientists handling Ertugliflozin-d9 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.
Hazard and Exposure Data
Ertugliflozin, the parent compound of this compound, presents several hazards that necessitate careful handling and disposal. The following table summarizes key toxicological and environmental data.
| Data Point | Value/Information | Citation |
| Acute Toxicity | Harmful if swallowed. | [1] |
| Eye Damage | Causes serious eye damage. | [2][3] |
| Skin Sensitization | Not a skin sensitizer. | [4] |
| Biodegradability | Not readily biodegradable. Biodegradation: 40.8% after 28 days. | [2] |
| Aquatic Toxicity (Chronic) | NOEC (Daphnia magna): 2.14 mg/l (21 days). No toxicity at the limit of solubility. | [2] |
| Bioaccumulation | log Pow: 2.47, indicating some potential for bioaccumulation. | [2] |
| Soil Mobility | log Koc: 2.88, indicating moderate mobility in soil. | [2] |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure the appropriate personal protective equipment is worn.
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Face Protection: Use a face shield in addition to goggles if there is a risk of splashing.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: If handling powders or creating dust, use a NIOSH-approved respirator.
-
Lab Coat: A standard laboratory coat should be worn.
Handling Precautions:
-
Avoid breathing dust.[4]
-
Do not swallow.[4]
-
Avoid contact with eyes and prolonged or repeated contact with skin.[4][5]
-
Handle in a well-ventilated area.[6]
-
Take precautionary measures against static discharges, as fine dust dispersed in air may be a potential explosion hazard.[4][5]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as a chemical waste product and dispose of it in accordance with all local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect un-used or waste this compound solid material in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, sealed container. Do not mix with other solvent waste streams unless permitted by your institution's waste management plan.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated and collected in a designated, sealed waste container.
Step 2: Waste Storage
-
Store all waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are tightly closed to prevent spills or leakage.[4][5]
Step 3: Spill Management In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[5] Do not use compressed air to clean surfaces.[5]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collect all cleanup materials into a sealed container for disposal as chemical waste.
-
Clean the spill area thoroughly with soap and water.
-
Retain and dispose of contaminated wash water as hazardous waste.[2][7]
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [2] This substance is not readily biodegradable and can be harmful to aquatic life.[2]
-
Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.[2]
-
Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for Ertugliflozin if available.
Step 5: Empty Container Disposal
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the containers should be taken to an approved waste handling site for recycling or disposal.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Ertugliflozin-d9
Ertugliflozin-d9, a deuterated analog of the SGLT2 inhibitor Ertugliflozin, requires careful handling in a laboratory setting due to its potent pharmacological activity and potential hazards. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safety of researchers and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
Ertugliflozin is classified as hazardous, causing serious eye damage and skin irritation.[1][2] It may also cause respiratory irritation and allergic skin reactions.[1] Given these potential hazards, a comprehensive approach to personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles are required. A face shield is necessary if there is a potential for direct contact with dusts, mists, or aerosols.[3] | To prevent serious eye damage from splashes or airborne particles. |
| Skin Protection | A laboratory coat or work uniform is standard. Additional garments such as sleevelets, an apron, or disposable suits should be used to avoid exposed skin.[3] | To prevent skin irritation and potential absorption. |
| Hand Protection | Chemically resistant gloves are mandatory.[2][4] | To protect against direct skin contact and allergic reactions. |
| Respiratory Protection | If engineering controls are insufficient, a NIOSH-approved respirator is necessary, especially in dusty conditions.[5][6][7] | To prevent respiratory tract irritation from dust or aerosols.[1][3] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Aliquoting:
-
Handle the solid compound carefully to avoid creating dust.
-
Use appropriate tools (e.g., spatulas) for transfer.
-
Close the container tightly after use.[3]
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If sonication is required, ensure the container is properly sealed.
-
-
Post-Handling:
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][9] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if irritation occurs.[3][9][10] |
| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention.[3][9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[3][9][10] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, should be considered hazardous waste.
-
Containment: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[3][8] Do not dispose of waste into the sewer system.[3]
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
